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  • Product: Diethyl propylphosphonate
  • CAS: 18812-51-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical and Chemical Characterization of Diethyl Propylphosphonate

Executive Summary Diethyl propylphosphonate (CAS 18812-51-6) is a functional organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond, distinguishing it from phosphate esters.[1] As a member of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl propylphosphonate (CAS 18812-51-6) is a functional organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond, distinguishing it from phosphate esters.[1] As a member of the phosphonate class, it exhibits enhanced hydrolytic and thermal stability compared to its phosphate counterparts.[1] This stability, combined with its ability to act as a bioisostere for phosphate groups, makes it a critical intermediate in the synthesis of antiviral therapeutics, flame retardants, and specialized extraction solvents.[1] This guide provides a comprehensive technical analysis of its physical properties, spectral signatures, and synthesis methodologies.[1]

Chemical Identity & Structural Analysis[1][2][3]

Diethyl propylphosphonate consists of a central phosphorus atom in a tetrahedral geometry, bonded to a propyl chain via a stable C-P bond, a double-bonded oxygen (phosphoryl group), and two ethoxy groups. The C-P bond renders the molecule resistant to phosphatases, a property exploited in medicinal chemistry to prolong drug half-life.[1]

Parameter Data
IUPAC Name Diethyl propylphosphonate
Common Synonyms Diethyl 1-propanephosphonate; Propylphosphonic acid diethyl ester
CAS Number 18812-51-6
Molecular Formula

Molecular Weight 180.18 g/mol
SMILES CCCP(=O)(OCC)OCC
InChI Key RUIKOPXSCCGLOM-UHFFFAOYSA-N

Thermodynamic & Physical Properties[1][2]

The physical behavior of diethyl propylphosphonate is dominated by the highly polar phosphoryl (P=O) group, which acts as a strong hydrogen bond acceptor, influencing its solubility and boiling point.[1]

Table 1: Physical Property Profile[1]
PropertyValueConditions/Notes
Physical State Clear, colorless liquidAt 25°C, 1 atm
Boiling Point 226.4 °CAt 760 mmHg (extrapolated)
Boiling Point (Vacuum) 94–96 °CAt 12 mmHg [1]
Density 0.995 g/cm³At 25°C
Refractive Index (

)
1.419 – 1.421At 20°C [2]
Flash Point 104.9 °CClosed Cup
Vapor Pressure 0.123 mmHgAt 25°C
Water Solubility ~27 g/LSoluble; P=O group facilitates H-bonding
LogP (Octanol/Water) 1.10XLogP3 (Experimental/Calculated consensus)
Surface Tension ~30-35 dyne/cmEstimated based on homologues

Technical Insight: The relatively high boiling point (226.4°C) relative to its molecular weight is attributed to strong dipole-dipole interactions driven by the polarized P=O bond.[1] However, the absence of -OH groups prevents intermolecular hydrogen bonding, keeping it a liquid with moderate viscosity.[1]

Spectral Characterization

Accurate identification of diethyl propylphosphonate relies on distinct spectral markers. The phosphorus atom provides a sensitive handle for


P NMR, while the P=O stretch is the dominant feature in IR spectroscopy.[1]
Nuclear Magnetic Resonance (NMR)[3][8][9][10][11][12]
  • 
    P NMR:  The most definitive test.[1] Unlike phosphates (which resonate near -1 to +5 ppm), phosphonates with a direct C-P bond typically resonate downfield.[1]
    
    • Shift:

      
       +30.0 to +33.0 ppm (relative to 85% 
      
      
      
      ).[1]
    • Coupling: May show

      
       coupling to the propyl 
      
      
      
      -protons if proton-coupled.[1]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       0.98 (t, 3H, propyl 
      
      
      
      )
    • 
       1.32 (t, 6H, ethoxy 
      
      
      
      )
    • 
       1.6-1.8 (m, 4H, propyl 
      
      
      
      and
      
      
      )
    • 
       4.0-4.15 (m, 4H, ethoxy 
      
      
      
      , often splits into complex multiplet due to P-coupling)
Infrared Spectroscopy (FT-IR)
  • P=O Stretch: Strong, sharp band at 1200–1250 cm

    
     .[1] This is the diagnostic "fingerprint" for the phosphonate group.[1]
    
  • P-O-C Stretch: Strong absorption at 1030–1060 cm

    
     .[1]
    
  • C-H Stretch: 2850–2980 cm

    
     (Alkyl chains).[1]
    

Synthesis & Reaction Mechanism[1][2]

The industrial and laboratory standard for synthesizing diethyl propylphosphonate is the Michaelis-Arbuzov rearrangement .[1] This reaction transforms a trivalent phosphorus ester (triethyl phosphite) into a pentavalent phosphonate using an alkyl halide.[1]

Reaction Logic

The driving force is the formation of the extremely stable P=O bond (bond energy ~544 kJ/mol) from the less stable P-O bond.[1]

  • Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the electrophilic carbon of propyl iodide (or bromide).[1]

  • Intermediate Formation: A triethoxypropylphosphonium halide intermediate is formed.[1]

  • Arbuzov Rearrangement: The halide ion attacks the ethyl group via an S_N2 mechanism, displacing the oxygen and yielding the phosphonate plus ethyl iodide.[1]

ArbuzovReaction cluster_energy Thermodynamic Driver Reactants Triethyl Phosphite + Propyl Iodide Intermediate Phosphonium Intermediate [(EtO)3P-Pr]+ I- Reactants->Intermediate Nucleophilic Attack (Heat) Transition Dealkylation (SN2 Attack by I-) Intermediate->Transition Rearrangement Products Diethyl Propylphosphonate + Ethyl Iodide Transition->Products - Et-I P_III P(III)-O Bond (Less Stable) P_V P(V)=O Bond (Highly Stable) P_III->P_V Exothermic

Figure 1: Mechanistic pathway of the Michaelis-Arbuzov synthesis for Diethyl propylphosphonate.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity diethyl propylphosphonate via the Michaelis-Arbuzov reaction.

Safety Precaution: Ethyl iodide is volatile and an alkylating agent.[1] Perform all steps in a fume hood. The reaction is exothermic; control heating carefully.[1]

Reagents
  • Triethyl phosphite (1.0 equiv, freshly distilled)

  • 1-Iodopropane (1.1 equiv)

  • Nitrogen gas (inert atmosphere)[1]

Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Connect the top of the condenser to a distillation trap to collect the ethyl iodide byproduct.[1]

  • Initiation: Charge the flask with 1-iodopropane. Heat gently to 60-70°C.

  • Addition: Add triethyl phosphite dropwise over 30-60 minutes.

    • Why? The reaction is exothermic.[1] Dropwise addition prevents thermal runaway and ensures the concentration of the intermediate remains low, minimizing side reactions.[1]

  • Reflux: Once addition is complete, heat the mixture to 140-150°C.

    • Validation: You should observe the distillation of ethyl iodide (bp ~72°C) into the trap.[1] The cessation of ethyl iodide evolution indicates reaction completion (typically 2-4 hours).[1]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Perform fractional vacuum distillation.[1]

    • Collection: Collect the fraction boiling at 94–96°C at 12 mmHg .

  • QC Check: Measure Refractive Index. Target:

    
    .[1]
    

Applications in Drug Development & Industry[2]

Bioisostere for Phosphates

In drug design, the P-O-C linkage of natural phosphates is susceptible to rapid enzymatic hydrolysis by phosphatases.[1] Diethyl propylphosphonate serves as a precursor to propylphosphonic acid , where the C-P bond is enzymatically stable.[1]

  • Use Case: Development of antiviral nucleotide analogues and enzyme inhibitors (e.g., transition state analogues for metalloproteases).[1]

Flame Retardants

The high phosphorus content allows it to act as a radical scavenger in the gas phase during combustion, terminating flame propagation chains.[1]

Metal Extraction

Similar to Tributyl Phosphate (TBP), diethyl propylphosphonate acts as a solvating extractant for actinides (Uranium, Thorium) and lanthanides from acidic nitrate solutions.[1] The P=O oxygen donates electrons to the metal center, forming a neutral, lipophilic complex soluble in organic solvents.[1]

References

  • LookChem. (n.d.).[1][2] Diethyl propylphosphonate Physical Properties and Safety. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 140428, Diethyl propylphosphonate. Retrieved from [Link][1]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.[1] (Standard mechanistic reference).

Sources

Exploratory

Understanding the P-C Bond Stability in Phosphonates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In medicinal chemistry, the bioisosteric replacement of a phosphate ester (P-O-C)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phosphate ester (P-O-C) with a phosphonate (P-C) is a strategic maneuver to enhance metabolic stability.[1] While phosphates are ubiquitous in biology (DNA, ATP, kinase signaling), they are metabolically labile, susceptible to rapid hydrolysis by phosphatases. The phosphonate P-C bond, by contrast, is enzymatically and chemically inert under physiological conditions.

This guide details the physicochemical basis of this stability, provides actionable protocols for validating it, and outlines the analytical signatures required to confirm the integrity of the P-C motif in drug candidates.

Part 1: The Physicochemical Core

The Structural Divergence

The fundamental difference between a phosphate and a phosphonate lies in the linker atom connecting the phosphorus center to the organic scaffold.

  • Phosphate:

    
     (P-O-C linkage). The oxygen atom acts as a leaving group during hydrolysis.
    
  • Phosphonate:

    
     (P-C linkage). The methylene group replaces the oxygen.
    
Thermodynamics vs. Kinetics

A common misconception is that the P-C bond is "stronger" (higher bond dissociation energy) than the P-O bond. In reality, the P-O bond is often thermodynamically stronger due to significant


 back-bonding character. The stability of phosphonates is primarily kinetic  and mechanistic , not just thermodynamic.
Bond TypeApprox.[2][3][4][5][6] Bond Energy (kJ/mol)Hydrolytic LiabilityLeaving Group Ability (

of conjugate acid)
P-O (Ester) ~360High (Labile)Alcohol (

~16) - Good LG
P-C (Alkyl) ~270Negligible (Stable)Carbanion (

~50) - Impossible LG

The Mechanistic Barrier: Hydrolysis of a phosphate ester involves nucleophilic attack (by water or enzyme active site) on the phosphorus atom, proceeding through a trigonal bipyramidal transition state. The alkoxide (


) is expelled as a leaving group.
For a phosphonate, the analogous reaction would require the expulsion of a carbanion (

). The extreme basicity of carbanions makes them energetically inaccessible leaving groups under physiological conditions.
Visualization: The Hydrolysis Barrier

The following diagram illustrates why phosphatases fail to cleave the P-C bond.

HydrolysisMechanism cluster_Phosphate Phosphate Substrate (Labile) cluster_Phosphonate Phosphonate Substrate (Stable) Enzyme Phosphatase (Active Site) P_Substrate P-O-C Linkage Enzyme->P_Substrate Nucleophilic Attack C_Substrate P-C Linkage Enzyme->C_Substrate Nucleophilic Attack Transition Transition State (Trigonal Bipyramidal) P_Substrate->Transition Product_O Hydrolysis: ROH Released Transition->Product_O Alkoxide Leaving Group Blocked X Reaction Blocked (No Leaving Group) C_Substrate->Blocked Carbanion Cannot Leave

Caption: Mechanistic comparison showing the enzymatic blockade in phosphonate hydrolysis due to the lack of a viable leaving group.

Part 2: Biological Implications & Drug Design

The Bioisostere Strategy

Phosphonates are "metabolic blockers." By replacing the labile oxygen with a methylene (


) or difluoromethylene (

) group, researchers create analogs that mimic the electrostatics and shape of the natural substrate but resist degradation.
  • 
    -Phosphonates:  Isosteric but slightly less acidic (
    
    
    
    rises by ~1 unit).
  • 
    -Phosphonates:  Isoelectronic and isopolar. The fluorine atoms withdraw electrons, restoring the acidity (
    
    
    
    ) to match the parent phosphate, often critical for enzyme binding.
Decision Logic for Drug Design

When should you deploy a phosphonate?

DecisionTree Lead Lead Compound (Phosphate Monoester) Check1 Is half-life < 30 min in plasma/microsomes? Lead->Check1 Stable Retain Phosphate Check1->Stable No Unstable Identify Cleavage Site Check1->Unstable Yes Strategy Apply Bioisostere Unstable->Strategy Choice1 Alpha-Methylene (-CH2-) Good stability, higher pKa Strategy->Choice1 Choice2 Alpha-Difluoro (-CF2-) Best mimic of pKa Strategy->Choice2

Caption: Decision workflow for transitioning from a phosphate lead to a phosphonate bioisostere.

Part 3: Experimental Validation Protocols

To confirm the stability of the P-C bond, two distinct stress tests are required: chemical and enzymatic.

Protocol A: Enzymatic Stability Assay (Alkaline Phosphatase)

This assay uses Alkaline Phosphatase (ALP), a promiscuous enzyme that rapidly cleaves P-O bonds.

Materials:

  • Enzyme: Calf Intestinal Alkaline Phosphatase (CIAP) or recombinant human ALP.

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 9.0.
    
  • Control: p-Nitrophenyl Phosphate (pNPP) (Phosphate standard).

  • Test Compound: Your Phosphonate Analog.

Workflow:

  • Preparation: Dissolve test compound and pNPP to 10 mM in buffer.

  • Incubation: Add 10 units of ALP to 1 mL of substrate solution. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
    .
    
  • Quenching: Add 100 µL of 1M NaOH (stops reaction and ensures p-nitrophenol is in yellow phenolate form for the control).

  • Analysis:

    • UV-Vis (405 nm): For pNPP control (Yellow color = hydrolysis).

    • HPLC-MS: For Phosphonate. Monitor for loss of parent mass (

      
      ) and appearance of de-phosphorylated core (
      
      
      
      ).

Expected Result:

  • Phosphate Control: >90% hydrolysis within 1 hour.

  • Phosphonate:[1][3][4][7][8][9] <1% degradation after 24 hours.

Protocol B: Chemical Stress Test (Acid/Base)

Phosphonates are remarkably stable to hydrolysis, but their esters (if using a prodrug) are not. This test validates the core P-C bond stability.

  • Acid Stress: Dissolve compound in 1M HCl. Heat to 60°C for 24 hours.

  • Base Stress: Dissolve compound in 1M NaOH. Heat to 60°C for 24 hours.

  • Analysis:

    
    P NMR (see Part 4).
    
    • Result: The P-C signal should remain unchanged. If the P-C bond breaks, inorganic phosphate (

      
      ) will appear.
      

Part 4: Analytical Characterization ( P NMR)


P NMR is the definitive tool for distinguishing P-C from P-O bonds. The change in electronegativity from Oxygen (3.5) to Carbon (2.5) causes a significant downfield shift (deshielding) for phosphonates.

Typical Chemical Shifts (Solution Phase, decoupled):

Compound ClassStructure

P Shift (

ppm)
Phosphate Monoester

-5 to +5 ppm
Phosphonate

+20 to +35 ppm
Inorganic Phosphate

0 ppm (Reference)

Note: Shifts are relative to 85%


 external standard. Solvent effects (pH) can shift these values slightly, but the ~20 ppm difference is diagnostic.

Part 5: Case Studies

Tenofovir (Antiviral)

Tenofovir is an acyclic nucleoside phosphonate.

  • Challenge: Natural nucleotides (AMP) are unstable in plasma and cannot penetrate cells due to charge.

  • Solution: The P-O-C bond of AMP was replaced with a P-C-O-C ether linkage.

  • Outcome: The P-C bond resists systemic phosphatases, allowing the drug to circulate intact. It is administered as a prodrug (Tenofovir Disoproxil) to mask the charges for absorption, but the therapeutic activity relies on the unbreakable P-C bond inside the viral polymerase.

Bisphosphonates (Osteoporosis)

Drugs like Alendronate contain a P-C-P motif (geminal bisphosphonate).

  • Mechanism: They mimic pyrophosphate (P-O-P).

  • Stability: The central carbon replaces oxygen, rendering the molecule immune to hydrolysis by pyrophosphatases in the bone matrix. This allows them to accumulate in bone and inhibit osteoclasts over months/years.

References

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. The concept of bioisosterism and the utility of phosphonates as phosphate mimics.[1][8] Link

  • Tenofovir: A Nucleotide Analog. Gilead Sciences / FDA. Clinical pharmacology and structural stability of the P-C bond in antivirals. Link

  • Phosphorus-31 NMR Spectroscopy. Tracey et al. Comprehensive guide to chemical shifts of phosphorus compounds. Link

  • Enzymatic Stability of Phosphonates. BenchChem. Comparative hydrolysis rates of phosphate vs. phosphonate esters. Link

  • Alkaline Phosphatase Assay Protocols. Sigma-Aldrich. Standard methodologies for enzymatic dephosphorylation assays. Link

Sources

Protocols & Analytical Methods

Method

Diethyl propylphosphonate as a precursor for complex organophosphorus compounds

Executive Summary Diethyl propylphosphonate (DEPP, CAS: 18812-51-6) is a foundational organophosphorus building block.[1] While structurally simple, it serves as a critical divergence point in pharmaceutical chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl propylphosphonate (DEPP, CAS: 18812-51-6) is a foundational organophosphorus building block.[1] While structurally simple, it serves as a critical divergence point in pharmaceutical chemistry.[1] It acts as the direct precursor to Propylphosphonic Anhydride (T3P®) —a premier peptide coupling reagent—and functions as a versatile scaffold for


-functionalized phosphonates , which are potent transition-state mimics in protease inhibitor design.

This guide moves beyond basic textbook definitions to provide scalable, self-validating protocols for synthesizing, purifying, and utilizing DEPP in complex organic synthesis.

Module 1: Scalable Synthesis via Michaelis-Arbuzov Rearrangement

The most robust route to DEPP is the Michaelis-Arbuzov reaction. While theoretically straightforward, process safety and yield depend heavily on the efficient removal of the alkyl halide byproduct to prevent competitive side reactions (e.g., alkylation of the phosphonate ester).

Reaction Mechanism & Logic

The reaction involves the nucleophilic attack of the phosphorus lone pair of triethyl phosphite on 1-bromopropane, forming a phosphonium intermediate. This intermediate collapses via nucleophilic attack of the bromide ion on the ethyl group, expelling ethyl bromide and yielding the thermodynamically stable P=O bond.

Experimental Protocol

Reagents:

  • Triethyl phosphite (1.0 equiv, freshly distilled)

  • 1-Bromopropane (1.2 equiv)[1]

  • Catalyst: None required (thermal initiation) or catalytic ZnI

    
     (for lower temp activation).[1]
    

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a Vigreux column topped with a distillation head.

  • Initiation: Charge the flask with neat 1-bromopropane. Heat to mild reflux (approx. 71°C).[1]

  • Addition: Add triethyl phosphite dropwise. The reaction is exothermic; adjust the addition rate to maintain reflux without external heating if possible.

  • Byproduct Removal (Critical): As the reaction proceeds, ethyl bromide (bp 38°C) is formed.[1]

    • Process Insight: continuously distill off the ethyl bromide.[1] This drives the equilibrium forward and prevents the formation of mixed ester byproducts.

  • Completion: Once addition is complete, raise the temperature to 140°C–150°C for 2–4 hours to ensure full conversion.

  • Purification: Perform fractional vacuum distillation. DEPP boils at approx. 80–82°C at 1 mmHg (or ~110°C at 10 mmHg).[1]

Validation Data:

  • Appearance: Colorless, viscous liquid.[1][2]

  • 
    P NMR (CDCl
    
    
    
    ):
    
    
    30–32 ppm (singlet).[1] Note: Disappearance of the phosphite peak at ~140 ppm confirms conversion.

Module 2: Functionalization Strategies

DEPP offers two primary reactive vectors: the acidic


-protons (pKa ~20–25) and the hydrolyzable ester groups.
Pathway A: -Lithiation and Electrophilic Trapping

This pathway is essential for creating branched phosphonates used as metalloenzyme inhibitors.[1]

Protocol:

  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve DEPP (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C (dry ice/acetone).

  • Deprotonation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanistic Note: The solution will turn pale yellow, indicating the formation of the

      
      -lithio phosphonate carbanion. Stir for 30 mins at -78°C.
      
  • Trapping: Add the electrophile (e.g., benzyl bromide, benzaldehyde) dropwise.[1]

  • Quench: Allow to warm to 0°C and quench with sat. NH

    
    Cl.
    
Pathway B: Synthesis of Propylphosphonic Anhydride (T3P)

T3P is a cyclic trimer derived from DEPP.[1] It is a "green" coupling reagent that produces water-soluble byproducts, making it superior to DCC/EDC in large-scale API synthesis.[1]

Protocol:

  • Hydrolysis: Reflux DEPP in conc. HCl (37%) for 12 hours.

  • Isolation: Evaporate water/HCl under vacuum to yield Propylphosphonic Acid (PPA) as a solid.[1]

  • Cyclization:

    • Dissolve PPA in acetic anhydride (excess).[1]

    • Reflux to form the mixed anhydride oligomer.[1]

    • High-Vacuum Distillation: Distill at >200°C under high vacuum (<1 mbar). The linear oligomers cyclize and distill over as the trimeric anhydride (T3P).

  • Formulation: Dilute immediately in EtOAc or DMF (50% w/w) for stability.

Module 3: Visualization of Workflows

The following diagram illustrates the divergent utility of DEPP, mapping its transformation into both T3P and


-functionalized drug scaffolds.

DEPP_Workflow Start Triethyl Phosphite + 1-Bromopropane Arbuzov Michaelis-Arbuzov Reaction (Reflux) Start->Arbuzov Heat (-EtBr) DEPP Diethyl Propylphosphonate (DEPP) Arbuzov->DEPP Distillation Lithiation α-Lithiation (n-BuLi, -78°C, THF) DEPP->Lithiation Path A: C-C Bond Formation Hydrolysis Acid Hydrolysis (HCl or TMSBr) DEPP->Hydrolysis Path B: Functional Reagent Synthesis Carbanion α-Lithio Species [Stable < -60°C] Lithiation->Carbanion Trapping Electrophile Trapping (R-X or R-CHO) Carbanion->Trapping Branched Branched Phosphonates (Enzyme Inhibitors) Trapping->Branched PPA Propylphosphonic Acid (PPA) Hydrolysis->PPA Dehydration Thermal Dehydration (Ac2O, Distillation) PPA->Dehydration T3P Propylphosphonic Anhydride (T3P® Reagent) Dehydration->T3P

Caption: Divergent synthesis workflow showing DEPP as the central hub for generating both API scaffolds (left) and coupling reagents (right).

Module 4: Applications in Drug Design (Bioisosterism)

DEPP derivatives are prized in medicinal chemistry because the phosphonate group (


) acts as a stable bioisostere  of the tetrahedral intermediate formed during peptide bond hydrolysis.

Mechanism of Action: In metalloprotease inhibitors (e.g., for hypertension or viral replication), the zinc ion in the enzyme active site coordinates to the phosphonyl oxygen. Unlike the labile peptide bond transition state, the phosphonate is non-hydrolyzable, effectively "locking" the enzyme.

Comparative Data: Phosphate vs. Phosphonate

FeaturePhosphate Ester (

)
Phosphonate (

)
Significance in Pharma
Bond Stability Labile (Phosphatases cleave C-O-P)Stable (C-P bond is enzymatic resistant)High metabolic stability
Geometry TetrahedralTetrahedralAccurate transition state mimic
pKa (Acid) ~1.5 and ~6.5~2.0 and ~7.0Tunable ionization at physiological pH

Safety & Handling Protocols

  • Organophosphorus Toxicity: While DEPP is less toxic than nerve agents (sarin/soman), all organophosphorus compounds should be treated as potential cholinesterase inhibitors until proven otherwise.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Lithiation Hazards: n-Butyllithium is pyrophoric.[1]

    • Protocol: Always use a syringe with a Luer lock or a cannula for transfer.[1]

    • Quench: Have a beaker of isopropanol ready for emergency needle quenching.[1][3]

  • Exotherm Control: The Arbuzov reaction can run away if the alkyl halide is added too quickly without active distillation of the byproduct.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov rearrangement.[1][4] Chemical Reviews, 81(4), 415-430.[1] Link

  • Wissmann, H., & Kleiner, H. J. (1980).[1] New peptide synthesis method using alkanephosphonic anhydrides.[1] Angewandte Chemie International Edition, 19(2), 133-134.[1] (Seminal paper on T3P synthesis). Link

  • Organic Chemistry Data. (2024). 31P NMR Chemical Shifts. University of Wisconsin-Madison.[1][5] Link

  • BenchChem. (2025).[1][6] Diethyl p-tolylphosphonate: A Versatile Precursor.[1][6] (Analogous protocols for phosphonate hydrolysis). Link

  • PubChem. (2025).[1] Diethyl propylphosphonate Compound Summary. National Library of Medicine.[1] Link

Sources

Application

Conditions for controlled hydrolysis of Diethyl propylphosphonate

Application Note: Controlled Hydrolysis of Diethyl Propylphosphonate Abstract This guide details the protocols for the controlled hydrolysis of Diethyl propylphosphonate (CAS 18812-51-6) . Unlike carboxylate esters, phos...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Hydrolysis of Diethyl Propylphosphonate

Abstract

This guide details the protocols for the controlled hydrolysis of Diethyl propylphosphonate (CAS 18812-51-6) . Unlike carboxylate esters, phosphonate esters exhibit unique stability profiles that allow for highly selective deprotection strategies. We present two distinct workflows: Protocol A for the selective isolation of the mono-ester (Ethyl hydrogen propylphosphonate) utilizing electrostatic gating, and Protocol B for complete conversion to Propylphosphonic acid using the McKenna silyl-cleavage method. These protocols replace generic hydrolysis attempts with mechanistically grounded, high-yield procedures.[1]

Introduction & Strategic Value

Diethyl propylphosphonate serves as a critical building block in the synthesis of bioisosteres for phosphates in drug discovery. The propyl chain acts as a lipophilic anchor, while the phosphonate head group mimics the tetrahedral transition state of peptide hydrolysis.

Controlling the hydrolysis of this molecule is non-trivial due to the high stability of the P-C bond and the resistance of the P-O-C linkage to nucleophilic attack compared to carboxylic esters.

  • Challenge: Standard acidic hydrolysis (e.g., HCl reflux) is often too harsh, leading to byproduct formation or requiring difficult purification.

  • Solution: We utilize the inherent electronic properties of the phosphonate group to control the reaction outcome.

Mechanistic Considerations: The "Selectivity Switch"

The choice of reagent dictates the stopping point of the reaction. This binary outcome is governed by electrostatic repulsion versus silyl-mediated oxophilicity .

Pathway A: Base-Mediated (Self-Limiting to Mono-Ester)

In basic media (OH⁻), the first hydrolysis event produces a phosphonate mono-anion . This negative charge creates a repulsive field that prevents a second hydroxide ion from attacking the phosphorus center. Consequently, basic hydrolysis of dialkyl phosphonates stops cleanly at the mono-ester stage under standard conditions.

Pathway B: Silyl-Mediated (Complete Deprotection)

The McKenna method uses Bromotrimethylsilane (TMSBr). The silicon atom acts as a "hard" Lewis acid, coordinating avidly to the phosphoryl oxygen. This activates the P-O-C bonds for cleavage by the bromide nucleophile. Since the silyl ester intermediate is neutral, no electrostatic repulsion occurs, allowing the reaction to proceed to full deprotection.

G cluster_0 Pathway A: Electrostatic Gating cluster_1 Pathway B: McKenna Silylation Start Diethyl propylphosphonate Mono Mono-Ester Anion (Stops Here) Start->Mono NaOH / EtOH Nu: OH- SilylInt Bis(TMS) Intermediate (Neutral) Start->SilylInt TMSBr / CH2Cl2 Nu: Br- Repulsion 2nd OH- Attack Blocked by Charge Mono->Repulsion Acid Propylphosphonic Acid (Full Hydrolysis) SilylInt->Acid MeOH / H2O

Figure 1: Divergent reaction pathways controlled by reagent choice. Base hydrolysis is self-limiting; Silyl hydrolysis is exhaustive.

Protocol A: Selective Mono-Hydrolysis

Target: Ethyl hydrogen propylphosphonate Mechanism: Nucleophilic substitution at Phosphorus (SN2@P) with electrostatic braking.

Reagents & Equipment
  • Diethyl propylphosphonate (1.0 equiv)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (1.2 equiv)

  • Ethanol (Absolute)

  • Dichloromethane (DCM) for extraction

  • HCl (1M) for acidification

Step-by-Step Procedure
  • Dissolution: Dissolve Diethyl propylphosphonate (10 mmol, ~1.8 g) in Ethanol (20 mL).

  • Reagent Addition: Add aqueous NaOH (2M, 6 mL, 12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (or 31P NMR). The starting material (diester) will disappear, replaced by a more polar spot (mono-ester salt).

  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the residue with water (10 mL).

    • Wash: Extract the aqueous layer with DCM (2 x 10 mL) to remove any unreacted diester. Discard the organic layer.

    • Acidification: Acidify the aqueous layer to pH 1–2 using 1M HCl. This protonates the mono-anion to the neutral mono-acid.

    • Extraction: Extract the acidic aqueous layer with DCM (3 x 15 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect a colorless oil (Yield: >85%).

Protocol B: Complete Dealkylation (McKenna Method)

Target: Propylphosphonic acid Mechanism: Silyl-mediated ester cleavage followed by solvolysis.[2]

Reagents & Equipment
  • Diethyl propylphosphonate (1.0 equiv)

  • Bromotrimethylsilane (TMSBr) (3.0 – 4.0 equiv)

    • Note: TMSBr is moisture sensitive.[3] Use a fresh bottle or distill before use (bp 79°C).

  • Dichloromethane (Anhydrous)

  • Methanol (HPLC Grade)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve Diethyl propylphosphonate (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add TMSBr (30–40 mmol, ~4–5.3 mL) dropwise via syringe.

    • Caution: The reaction is slightly exothermic.

  • Reaction: Remove the ice bath and stir at Room Temperature for 4–12 hours.

    • Monitoring: 31P NMR is ideal. The signal will shift significantly downfield as the P-OEt becomes P-OTMS.

  • Solvolysis (Quench): Concentrate the mixture in vacuo to remove excess TMSBr and DCM.

    • Note: Do not expose to air yet.

    • Redissolve the residue in Methanol (20 mL) and stir for 1 hour. This converts the silyl ester (P-OTMS) to the acid (P-OH) and volatile MeOTMS.

  • Purification: Concentrate the methanol solution to dryness.

    • Optional: If the product is colored, treat with activated charcoal in water, filter, and lyophilize.

  • Yield: Expect a white crystalline solid or viscous oil (Yield: >95%).

Workflow Step1 1. Dissolve Diester in Dry DCM (0°C, Argon) Step2 2. Add TMSBr (3-4 equiv) (Dropwise) Step1->Step2 Step3 3. Stir at RT (4-12h) Formation of Bis-TMS Ester Step2->Step3 Step4 4. Evaporate Volatiles (Remove excess TMSBr) Step3->Step4 Step5 5. Add Methanol (Solvolysis of P-Si to P-OH) Step4->Step5 Step6 6. Concentrate & Dry (Propylphosphonic Acid) Step5->Step6

Figure 2: The McKenna Dealkylation Workflow. Strict moisture exclusion is required until Step 5.

Analytical Validation

Use 31P NMR (proton-decoupled) as the primary validation tool. The chemical shift provides immediate confirmation of the oxidation state and esterification level.

Compound31P NMR Shift (approx. ppm)Solubility
Diethyl propylphosphonate ~30 - 32 ppmOrganic Solvents (DCM, EtOAc)
Ethyl propylphosphonate ~26 - 28 ppmWater (pH >7), DCM (pH <2)
Propylphosphonic acid ~24 - 26 ppmWater, Methanol, DMSO

Note: Shifts may vary slightly depending on solvent and pH.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Mono-hydrolysis Reaction time too short or temp too low.Increase reflux time to 12h. Ensure ethanol is used as co-solvent to solubilize the lipophilic tail.
Di-acid contamination in Protocol A pH too low during workup or extreme heat.Base hydrolysis rarely yields di-acid. Ensure you are not refluxing in conc. HCl.
Low Yield in Protocol B Old/Hydrolyzed TMSBr.TMSBr hydrolyzes to HBr + HMDSO in air. Distill TMSBr if liquid is brown/orange.
Product B is Hygroscopic Residual water/acid.Lyophilize the final product. Store in a desiccator.

References

  • McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739. Link

  • Blackburn, G. M., & Ingleson, D. (1981). "The preparation of phosphonic acids and their esters."[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1150-1157. Link

  • Wiemer, A. J., & Wiemer, D. F. (2014). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry, 360, 115-160. Link

  • Justyna, K., et al. (2020). "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry, 16, 1436–1446. Link

Sources

Method

Advanced Characterization of Phosphonate Compounds via ^31^P NMR Spectroscopy

Executive Summary Phosphonates (compounds containing a direct C–P bond) represent a critical class of pharmacophores, including bisphosphonates (osteoporosis), nucleotide analogues (antivirals like Tenofovir), and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphonates (compounds containing a direct C–P bond) represent a critical class of pharmacophores, including bisphosphonates (osteoporosis), nucleotide analogues (antivirals like Tenofovir), and agrochemicals.[1] Unlike phosphates (C–O–P), the C–P bond is enzymatically stable, making accurate characterization vital for metabolic stability studies.

This guide details the ^31^P NMR spectroscopy workflow for phosphonates. It moves beyond basic acquisition to address specific challenges: pH-dependent chemical shifts , longitudinal relaxation (


) bottlenecks in quantitation , and distinguishing C–P from C–O–P motifs  using heteronuclear coupling constants.

Theoretical Basis & Critical Parameters

The Phosphonate Signature (C–P vs. O–P)

The primary challenge in phosphonate synthesis is distinguishing the desired phosphonate (C–P) from phosphate esters (C–O–P) or hydrolysis byproducts. ^31^P NMR offers a "smoking gun" through scalar coupling:

  • Chemical Shift (

    
    ):  Phosphonates typically resonate between 10 and 40 ppm  (relative to 85% H
    
    
    
    PO
    
    
    at 0 ppm), whereas orthophosphate esters often appear upfield (-5 to 5 ppm). However, these ranges overlap depending on pH and substitution.
  • Coupling Constants (

    
    ):  This is the definitive identifier.
    
    • 
       (C–P):  The direct carbon-phosphorus coupling is large (130–180 Hz ).
      
    • 
       (C–O–P):  The two-bond coupling in phosphates is significantly smaller (5–10 Hz ).
      
The Relaxation Challenge in qNMR

Phosphorus-31 nuclei in small molecules often exhibit long longitudinal relaxation times (


), sometimes exceeding 10–15 seconds. Standard proton decoupling (e.g., WALTZ-16) induces a Nuclear Overhauser Effect (NOE) that enhances signals non-uniformly, rendering integration inaccurate.

The Solution: Quantitative NMR (qNMR) requires Inverse Gated Decoupling (to suppress NOE) and extended relaxation delays (


), or the use of relaxation agents.

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision process for selecting the correct pulse sequence based on analytical needs.

NMR_Workflow Start Sample: Phosphonate Candidate Goal Define Analytical Goal Start->Goal Struct Structural ID (Connectivity) Goal->Struct Qualitative Quant Purity/Assay (Quantification) Goal->Quant Quantitative Exp_Std 1D 31P{1H} Decoupled (Rapid Screening) Struct->Exp_Std Exp_qNMR 1D Inverse Gated (No NOE, Long D1) Quant->Exp_qNMR Exp_Coup 1D 31P Coupled (Observe J_PH) Exp_Std->Exp_Coup If splitting unclear Exp_2D 2D 1H-31P HMBC (Confirm C-P bond) Exp_Std->Exp_2D Map connectivity Exp_Rel Add Cr(acac)3 (Shorten T1) Exp_qNMR->Exp_Rel If T1 > 5s

Figure 1: Decision tree for ^31^P NMR pulse sequence selection.

Protocol A: Structural Elucidation (Qualitative)

Objective: Confirm identity and assess C–P bond formation.

  • Sample Preparation:

    • Dissolve 10–20 mg of compound in 0.6 mL deuterated solvent (CDCl

      
      , D
      
      
      
      O, or DMSO-
      
      
      ).
    • Critical Step (pH): If using Dngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      O, measure pH. Phosphonate shifts are highly pH-dependent. Adjust to pH > 8 (using NaOD) or pH < 2 (using DCl) to ensure a single protonation state and sharp lines.
      
  • Acquisition Parameters (Standard Decoupled):

    • Pulse Program: zgpg30 (Bruker) or equivalent (30° pulse with power-gated decoupling).

    • Spectral Width: 200–400 ppm (center at 0 ppm).

    • Scans (NS): 16–64 (High sensitivity of ^31^P allows low scan counts).

    • Relaxation Delay (

      
      ):  2.0 s (Sufficient for qualitative work).
      
  • Advanced Characterization (2D HMBC):

    • Run a ^1^H-^31^P HMBC to observe correlations between the phosphorus and protons 2–3 bonds away.

    • Optimization: Set the long-range coupling constant delay (

      
      ) to correspond to ~15 Hz (typical 
      
      
      
      ).
Protocol B: Quantitative Analysis (qNMR)

Objective: Determine purity or concentration with <1% error.

  • Sample Preparation:

    • Internal Standard: Use a high-purity standard with a distinct shift (e.g., Triphenyl phosphate at -18 ppm).

    • Relaxation Agent: Add 10–20 µL of 0.1 M Chromium(III) acetylacetonate [Cr(acac)

      
      ]  to the sample. This paramagnetic species reduces 
      
      
      
      from ~10s to <1s via electron-nuclear dipolar coupling.
  • Acquisition Parameters (Inverse Gated):

    • Pulse Program: zgig (Inverse gated: Decoupler OFF during delay, ON during acquisition).

    • Rationale: This eliminates NOE enhancement (which varies between signals) while maintaining singlet peaks for integration.

    • Relaxation Delay (

      
      ): 
      
      • With Cr(acac)

        
        : 5 seconds.
        
      • Without Cr(acac)

        
        : Must measure 
        
        
        
        first (inversion recovery). Set
        
        
        . Often 30–60 seconds.
    • Pulse Angle: 90°.

    • Center Frequency (

      
      ):  Place in the middle of the analyte and standard signals to avoid off-resonance intensity errors.
      

Data Interpretation & Reference Data

Chemical Shift & Coupling Table

Use the table below to assign signals. Note that shifts are referenced to 85% H


PO

(external).[2][3]
Compound ClassStructureTypical

(^31^P) [ppm]
Key Coupling (

)
Phosphonates R–PO(OR')_210 to 35

Hz
H-Phosphonates H–PO(OR')_20 to 20

Hz (Huge doublet)
Phosphates RO–PO(OR')_2-5 to 5

Hz
Phosphines R_3P-60 to -10 Varies
Phosphine Oxides R_3P=O20 to 50

Hz
Interpreting the Spectrum
  • Check the Splitting (Coupled Spectrum):

    • If you see a massive doublet (

      
       Hz), you have a P–H bond (H-phosphonate precursor).
      
    • If you see a singlet (decoupled) that becomes a multiplet in coupled mode, check the

      
       value.
      
  • Check the Carbon Satellites:

    • In high-concentration samples, look for ^13^C satellites in the ^31^P spectrum. The separation of these satellites equals

      
      . If this is >100 Hz, the C–P bond is intact.
      

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Broad Lines Paramagnetic impurities (Fe, Mn) or Chemical Exchange.Add EDTA to chelate metals. If pH is near pKa, adjust pH to >2 units away from pKa.
Rolling Baseline Acoustic ringing (common in ^31^P probes).Use "backward linear prediction" in processing or increase pre-scan delay.
Inaccurate Integration NOE enhancement or insufficient

.
Switch to Inverse Gated decoupling (zgig). Increase

to

.
Signal Drift Temperature fluctuation.^31^P shifts are temperature sensitive. Use a variable temperature (VT) unit to stabilize at 298 K.

References

  • IUPAC Recommendations. "Nomenclature of Organic Chemistry: Phosphorus-Containing Compounds." IUPAC. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR). Link

  • Giraudeau, P., et al. (2014). "Quantitative NMR spectroscopy of biologically active substances." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kovacs, H., et al. (2005). "Optimizing the internal standard for quantitative NMR." Magnetic Resonance in Chemistry. Link

  • Cade-Menun, B. J. (2005). "Characterizing phosphorus in environmental and agricultural samples by 31P nuclear magnetic resonance spectroscopy." Talanta. Link

Sources

Application

Application Protocol: High-Purity Recovery of Diethyl Propylphosphonate via Vacuum Distillation

Introduction: The Rationale for Reduced-Pressure Distillation Diethyl propylphosphonate (DEPP) is a pivotal organophosphorus intermediate, finding extensive application in the synthesis of agrochemicals, flame retardants...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Reduced-Pressure Distillation

Diethyl propylphosphonate (DEPP) is a pivotal organophosphorus intermediate, finding extensive application in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[1] Its purification is critical for ensuring the efficacy and safety of downstream products.[1] DEPP is characterized by a high boiling point at atmospheric pressure (226.4 °C at 760 mmHg), a temperature at which many organic molecules are susceptible to thermal decomposition.[2][3]

Vacuum distillation is the purification technique of choice for such compounds.[4] By reducing the operational pressure within the distillation apparatus, the boiling point of the liquid is significantly lowered.[3][5] This fundamental principle, governed by the Clausius-Clapeyron relation, allows for the efficient separation of DEPP from non-volatile impurities or higher-boiling side products at temperatures that preserve its molecular integrity.[3][6] This application note provides a comprehensive, field-proven protocol for the vacuum distillation of Diethyl propylphosphonate, emphasizing both procedural accuracy and operational safety.

Physicochemical Properties & Safety Mandates

A thorough understanding of the material's properties is foundational to a safe and effective experimental design.

Key Properties of Diethyl Propylphosphonate
PropertyValueSource
Molecular Formula C₇H₁₇O₃P[1]
Molecular Weight 180.18 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Boiling Point (atm) 226.4 °C (at 760 mmHg)[2]
Boiling Point (vac) 94-96 °C (at 12 mmHg)[1]
Refractive Index 1.419-1.421 (at 20°C)[2]
Density 0.995 g/cm³[2]
Estimated Boiling Point at Various Pressures

To aid in experimental planning, the boiling point of DEPP can be estimated at various pressures using a pressure-temperature nomograph or calculation tools based on its known boiling points.[7][8]

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760226.4Atmospheric Pressure
50~140
20~112
1294-96Experimentally Verified[1]
5~78
1~50

Note: These are estimated values and may vary based on the accuracy of the vacuum gauge and purity of the starting material.[6]

Mandatory Safety Protocols

Organophosphonates require careful handling. Adherence to the following safety measures is non-negotiable.

  • Personal Protective Equipment (PPE): At all times, personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), full-coverage safety goggles or a face shield, and a lab coat.[9][10][11]

  • Ventilation: The entire procedure must be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[11][12]

  • Handling: Avoid direct contact with the skin and eyes.[12][13] In case of skin contact, immediately wash the affected area with copious amounts of water.[10] For eye contact, flush with an eye-wash station for at least 15 minutes and seek immediate medical attention.[10][12]

  • Glassware Inspection: All glassware must be meticulously inspected for stars, cracks, or any defects before assembly. Applying a vacuum to flawed glassware can result in a catastrophic implosion.[3][14] For added safety, wrapping the distillation flask and receiving flasks with tape is a recommended precaution.[3]

  • Storage: Store Diethyl propylphosphonate in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

Experimental Design: Apparatus and Reagents

Required Glassware & Equipment
  • Round-bottom distillation flask (2- or 3-neck)

  • Heating mantle and magnetic stirrer/hotplate

  • Magnetic stir bar or capillary air-bleed tube[14][15]

  • Claisen adapter (essential for preventing bumping)[14]

  • Distillation head with thermometer port

  • Liebig or Vigreux condenser

  • Vacuum adapter (take-off adapter)

  • Receiving flask(s) (round-bottom)

  • Ground glass thermometer

  • Vacuum pump (diaphragm or rotary vane pump)

  • Vacuum gauge (manometer) for accurate pressure monitoring[16][17]

  • Cold trap (Dewar flask with dry ice/acetone or a cryocooler)

  • Thick-walled vacuum tubing[14]

  • Joint clips (Keck clips)

  • Lab jack

Reagents & Consumables
  • Crude Diethyl propylphosphonate

  • High-vacuum grease

  • Cryogen for cold trap (e.g., dry ice and acetone)

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step's causality is explained to ensure both procedural accuracy and the ability to troubleshoot effectively.

Part A: System Assembly and Validation
  • Preparation: Clean and dry all glassware thoroughly. Lightly apply high-vacuum grease to all male ground-glass joints to ensure an airtight seal. An adequate seal is identifiable by a transparent, uniform appearance of the joint upon connection.[14][18]

  • Distilling Flask Setup: Place a magnetic stir bar into the round-bottom distillation flask. Charge the flask with the crude Diethyl propylphosphonate, filling it to no more than two-thirds of its capacity to allow for smooth boiling.

  • Apparatus Assembly: Assemble the distillation train as illustrated in the workflow diagram below. Securely clamp the distillation flask and receiving flask. Use joint clips on all connections to prevent separation under vacuum.

    • Causality: The Claisen adapter provides an extra neck, which is crucial for accommodating a capillary bubbler or simply to prevent violent bumping (a common occurrence under vacuum) from carrying the liquid into the condenser.[14]

  • Connect Cooling and Vacuum: Attach water tubing to the condenser (water in at the bottom, out at the top). Connect the vacuum adapter via thick-walled tubing to a cold trap, and the cold trap to the vacuum pump. The cold trap is critical for condensing any volatile vapors that bypass the primary condenser, thereby protecting the vacuum pump oil and mechanism.[14]

  • System Leak Test: Before introducing heat, turn on the vacuum pump to evacuate the system.[14] The pressure should drop to the desired level (e.g., 1-20 mmHg) and remain stable when the pump is isolated. A rising pressure indicates a leak that must be located and resolved before proceeding.

Visualization of the Experimental Workflow

VacuumDistillation cluster_setup Distillation Apparatus cluster_vacuum Vacuum System cluster_utilities Utilities Flask Distilling Flask (with DEPP & Stir Bar) Claisen Claisen Adapter Flask->Claisen prevents bumping Dist_Head Distillation Head + Thermometer Claisen->Dist_Head Condenser Condenser Dist_Head->Condenser Vac_Adapter Vacuum Adapter Condenser->Vac_Adapter Receiver Receiving Flask Vac_Adapter->Receiver collects pure DEPP Cold_Trap Cold Trap (Dry Ice/Acetone) Vac_Adapter->Cold_Trap To Trap Gauge Vacuum Gauge Cold_Trap->Gauge protects pump Pump Vacuum Pump Gauge->Pump Heat Heating Mantle + Stirrer Heat->Flask controls boiling Cooling Chilled Water Cooling->Condenser condenses vapor

Caption: Workflow for the vacuum distillation of Diethyl propylphosphonate.

Part B: The Distillation Process
  • Initiate Stirring & Evacuation: Begin vigorous stirring of the crude DEPP to ensure even heating and prevent bumping. Turn on the vacuum pump and allow the system to reach the target pressure.

  • Apply Heat: Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.[17] Increase the temperature gradually.

    • Causality: Applying vacuum before heat removes low-boiling dissolved gases and volatile impurities, preventing a sudden, uncontrolled boil-over when heat is applied.[14]

  • Observe and Record: Monitor the system closely. As the boiling point is approached, you will observe vapor condensing on the thermometer bulb. Record the temperature and pressure once the distillation rate is stable (typically 1-2 drops per second).[17] This temperature is the boiling point of your compound at that specific pressure.

    • Self-Validation: A stable boiling temperature during the collection of the main fraction is a strong indicator of the compound's purity. Fluctuations may suggest a mixture of components or an unstable vacuum.

  • Fraction Collection: Collect any initial low-boiling distillate (forerun) in a separate receiving flask. When the temperature stabilizes at the expected boiling point of DEPP, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown Procedure: Once the distillation is complete (e.g., a significant temperature drop, or only a small amount of residue remains), lower and remove the heating mantle to allow the system to cool.

    • CRITICAL STEP: Do not introduce air into the hot system. Allow the apparatus to cool completely under vacuum. Rapid cooling or venting a hot system can cause thermal shock and glassware fracture.

  • Vent the System: Once the apparatus has returned to room temperature, slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen or argon, before opening it to the atmosphere. Disassemble the apparatus and characterize the purified product.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Failure to reach target vacuum Leaks at glass joints, tubing connections, or cracks in glassware.Re-grease joints. Check all tubing for cracks and ensure tight fits. Re-inspect glassware.
Violent Bumping Inadequate stirring/boiling disruption. Heating too rapidly.Increase stir rate. If using a capillary, ensure it is not clogged. Reduce heating rate.
Product not distilling Vacuum is too high (boiling point is below condenser temp). Insufficient heat.Reduce vacuum level (increase pressure). Increase heating mantle temperature gradually. Insulate the distillation head with glass wool or foil.[14]
Flooded Condenser Distillation rate is too high.Reduce the heating rate to slow down the rate of vapor generation.

References

  • LookChem. Diethyl propylphosphonate. [Link]

  • ResearchGate. Vapor Pressure of Triethyl and Tri- n -Propyl Phosphates and Diethyl Malonate. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • Lechler. What is Vacuum Distillation & How Does it Work?. [Link]

  • Chemistry Stack Exchange. Proper use of vacuum pump during vacuum distillation. [Link]

  • YouTube. Vacuum Distillation. [Link]

  • ElectronicsAndBooks. Preparation and Properties of Some Organophosphorus Compounds. [Link]

  • Phosphonates Europe. Safety - phosphonates. [Link]

  • ResearchGate. Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Pol. [Link]

  • Redox. Safety Data Sheet Phosphonates (DTPMPA.7Na). [Link]

  • MSDS. SAFETY DATA SHEET. [Link]

  • YouTube. Carrying out a vacuum distillation. [Link]

  • Htdchem. Essential Guidelines for Handling Phosphonate Derivatives Safely. [Link]

  • Oregon State University. Pressure vs. Temperature for Vacuum Distillation. [Link]

  • YouTube. COMPUTERIZED NOMOGRAPH for vacuum distillation. [Link]

  • Boiling Point Calculator. [Link]

  • PubChem, NIH. Diethyl ethylphosphonate. [Link]

  • PubChem, NIH. Diethyl propylphosphonate. [Link]

  • Cheméo. Chemical Properties of Diethyl-n-propylphosphonate (CAS 18812-51-6). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Michaelis-Arbuzov Synthesis of Diethyl Propylphosphonate

Target Molecule: Diethyl propylphosphonate CAS: 18812-51-6 Application: Agrochemical intermediate, flame retardant precursor, organic synthesis building block.[1] Part 1: Core Directive & Strategy The Engineering Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Diethyl propylphosphonate CAS: 18812-51-6 Application: Agrochemical intermediate, flame retardant precursor, organic synthesis building block.[1]

Part 1: Core Directive & Strategy

The Engineering Challenge

The synthesis of Diethyl propylphosphonate via the Michaelis-Arbuzov reaction presents a specific thermodynamic conflict:

  • Activation Energy: The reaction between triethyl phosphite and 1-bromopropane typically requires temperatures of 120°C–150°C to proceed at a practical rate.

  • Volatility Mismatch: 1-Bromopropane boils at 71°C . In a standard open reflux system, the reaction temperature is clamped at this boiling point, leading to extremely slow kinetics and poor conversion.

The Solution: This guide prioritizes a Sealed Vessel (Autoclave) protocol to decouple pressure from temperature, allowing you to drive the reaction at 140°C despite the low boiling point of the halide. Alternatively, we discuss the Lewis Acid Catalytic route for standard glassware.

Part 2: Mechanism & Critical Pathways

The reaction follows a two-step sequence:


 nucleophilic attack followed by dealkylation. Understanding this flow is vital for troubleshooting.

ArbuzovMechanism Reactants Reactants Triethyl Phosphite + 1-Bromopropane Transition Transition State (SN2 Attack) Reactants->Transition Heat (>120°C) Intermediate Phosphonium Salt [Et3P-Pr]+ Br- Transition->Intermediate Intermediate->Reactants Reversible (Rare) Dealkylation Dealkylation (Bromide attacks Ethyl group) Intermediate->Dealkylation Rate Determining Step Products Products Diethyl Propylphosphonate + Ethyl Bromide Dealkylation->Products - EtBr (Volatile)

Figure 1: The Michaelis-Arbuzov pathway. Note that the removal of Ethyl Bromide (EtBr) is usually the driving force, but in a sealed vessel, thermal energy drives the forward equilibrium.

Part 3: Experimental Protocol (The Gold Standard)

Method A: Sealed Pressure Vessel (Recommended)

Best for: High yield (>90%), clean profile, scalability.

Reagents:

  • Triethyl phosphite: 1.0 Equivalent (Freshly distilled, free of diethyl phosphite).

  • 1-Bromopropane: 1.2 - 1.5 Equivalents (Excess drives the phosphite to completion).

  • Vessel: Heavy-walled pressure tube or stainless steel autoclave.

Step-by-Step Workflow:

  • Preparation: Flush the pressure vessel with dry Nitrogen or Argon. Oxygen causes oxidation to phosphates; Moisture causes hydrolysis.

  • Loading: Charge the vessel with Triethyl phosphite and 1-Bromopropane. No solvent is required (Neat reaction).

  • Thermal Ramp: Seal the vessel. Heat the oil bath to 140°C .

    • Note: The internal pressure will rise due to the formation of Ethyl Bromide (BP 38°C) and the vapor pressure of reactants. Ensure your vessel is rated for at least 10 bar.

  • Reaction Time: Hold at 140°C for 4–6 hours .

  • Cooling & Venting: Cool to room temperature. Carefully vent the vessel in a fume hood. The escaping gas will be largely Ethyl Bromide.

  • Purification: Transfer the crude mixture to a round-bottom flask for vacuum distillation.

Method B: Lewis Acid Catalyzed (Standard Glassware)

Best for: Labs lacking pressure equipment.

Catalyst: Zinc Bromide (


) or Sodium Iodide (

) - 5 mol%. Workflow:
  • Mix Triethyl phosphite and 1-Bromopropane (1:1.2 ratio) with 5 mol%

    
    .
    
  • Reflux at 71°C (Boiling point of PrBr) for 24–48 hours .

  • Mechanism Note: The catalyst activates the alkyl halide, lowering the activation energy closer to the reflux temperature.

Part 4: Data & Specifications

Physical Properties Table

ComponentRoleBoiling Point (Atm)Boiling Point (Vacuum)Specific Gravity
Triethyl phosphite Nucleophile156°C48°C @ 12 mmHg0.969
1-Bromopropane Electrophile71°CN/A1.353
Ethyl Bromide Byproduct38°CN/A1.460
Diethyl propylphosphonate Product 226°C 94–96°C @ 12 mmHg 0.995

Part 5: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is happening?

Diagnosis: If you are using standard reflux glassware without a catalyst, the reaction temperature (71°C) is insufficient to overcome the activation energy barrier for the bromide. Corrective Action: Switch to Method A (Sealed Vessel) to reach 140°C. If you must use glassware, switch the electrophile from 1-Bromopropane to 1-Iodopropane (BP 102°C, higher reactivity) or add a Lewis Acid catalyst (


).
Q2: The product smells like garlic/onions and has an acidic pH.

Diagnosis: Hydrolysis has occurred.[2][3] Moisture entered the system, converting Triethyl phosphite into Diethyl phosphite (H-phosphonate). This impurity boils close to the product and is difficult to remove. Corrective Action:

  • Dry 1-Bromopropane over molecular sieves (4Å) before use.

  • Distill Triethyl phosphite prior to use if the bottle is old.

  • Ensure the reaction is under a strict inert atmosphere (

    
    /Ar).
    
Q3: During distillation, the temperature spikes and the vacuum fluctuates.

Diagnosis: "Bumping" caused by residual Ethyl Bromide or unreacted 1-Bromopropane. Corrective Action: Before attempting high-vacuum distillation, perform a "strip" step:

  • Rotary evaporate the crude mixture at 60°C/300 mbar to remove bulk volatiles.

  • Switch to high vacuum (oil pump, <10 mmHg) only after volatiles are gone.

Q4: Can I use 1-Chloropropane to save money?

Diagnosis: 1-Chloropropane is significantly less reactive than the bromide. Corrective Action: Do not use the chloride without a catalyst. It requires temperatures >160°C and often leads to decomposition before reaction completion.[4] If you must use it, add Sodium Iodide (NaI) (10 mol%) to generate the iodide in situ (Finkelstein-Arbuzov hybrid).

Part 6: Purification Protocol (Vacuum Distillation)

To achieve >98% purity for drug development applications:

  • Setup: Short-path distillation head with a Vigreux column (to prevent entrainment).

  • Pressure: Maintain stable vacuum at 10–12 mmHg .

  • Fractions:

    • Fraction 1 (Forerun): < 90°C. Contains residual phosphites and halides.[2]

    • Fraction 2 (Main Cut):94°C – 98°C . (Collect this).

    • Fraction 3 (Heel): > 100°C. Contains oxidation byproducts (phosphates) and polymers.

  • Verification: Check purity via

    
     NMR. The product should show a singlet around 30–32 ppm . (Starting material is ~138 ppm; Hydrolysis impurity is ~7-8 ppm).
    

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[2][3][4][5][6][7][8][9] Chemical Reviews, 81(4), 415-430.

  • Ford-Moore, A. H., & Perry, B. J. (1951). Diisopropyl Methylphosphonate.[10] Organic Syntheses, 31, 33. (Foundational protocol for alkyl phosphonates).

  • Nifant'ev, E. E. (1971). Chemistry of Organophosphorus Compounds. Mir Publishers.
  • Renard, P. Y., Vayron, P., & Mioskowski, C. (2003). Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction.[4][6] Organic Letters, 5(10), 1661-1664.

Sources

Optimization

Best practices for long-term storage to prevent Diethyl propylphosphonate hydrolysis

Topic: Prevention of Hydrolysis in Diethyl Propylphosphonate (CAS 18812-51-6) Introduction Diethyl propylphosphonate (CAS 18812-51-6) is a robust organophosphorus intermediate used in the synthesis of agrochemicals, flam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis in Diethyl Propylphosphonate (CAS 18812-51-6)

Introduction

Diethyl propylphosphonate (CAS 18812-51-6) is a robust organophosphorus intermediate used in the synthesis of agrochemicals, flame retardants, and pharmaceutical derivatives.[1] While generally stable, the phosphonate ester linkage (


) is susceptible to hydrolytic cleavage when exposed to environmental moisture, particularly under acidic or basic catalysis. This degradation compromises yield and introduces impurities (mono-esters and phosphonic acids) that are difficult to remove.

This guide provides a definitive, self-validating protocol for the long-term storage (>6 months) of Diethyl propylphosphonate, ensuring >98% purity retention.

Module 1: The Science of Degradation (FAQ)

Q1: Why is Diethyl propylphosphonate susceptible to hydrolysis despite being an ester? Unlike carboxylic esters, phosphonate esters possess a tetrahedral phosphorus atom with a polarized


 bond. This bond draws electron density, making the phosphorus center electrophilic.
  • The Mechanism: Water molecules (nucleophiles) attack the phosphorus atom.[2]

  • The Result: The ethoxy group is displaced as ethanol, forming Ethyl propylphosphonate (mono-ester). Continued hydrolysis yields Propylphosphonic acid .

  • Catalysis: This reaction is slow at neutral pH but accelerates exponentially in the presence of trace acids (often present from synthesis byproducts) or bases.

Q2: Does temperature actually affect hydrolysis rates in a sealed bottle? Yes. Even in a sealed container, headspace humidity contributes to degradation. According to the Arrhenius equation, reaction rates typically double for every 10°C increase. Storing at 4°C vs. 25°C can reduce the hydrolysis rate by approximately 4-5 fold, significantly extending shelf life.

Q3: Can I use plastic containers for long-term storage? No. Polyethylene (PE) and Polypropylene (PP) are permeable to water vapor over long periods. Furthermore, organophosphorus compounds can leach plasticizers from certain polymers, contaminating the sample. Borosilicate glass is the only acceptable material for long-term storage.

Module 2: The "Gold Standard" Storage Protocol

This workflow is designed to create an anhydrous, inert environment.

Step-by-Step Methodology
  • Container Selection:

    • Use Amber Borosilicate Glass (Type I) vials or bottles to prevent UV degradation (though less critical for this specific molecule, it is best practice for organic libraries).

    • Cap System: Use phenolic or melamine caps with PTFE (Teflon) liners . Avoid pulp/vinyl liners which can degrade.

  • Atmospheric Exchange (The Inerting Step):

    • Equipment: Schlenk line or Nitrogen/Argon gas source with a long needle.

    • Action: Flush the empty vial with dry Argon (heavier than air) for 30 seconds.

    • Transfer: Aliquot the Diethyl propylphosphonate into the vial.

    • Headspace Purge: Gently flow Argon over the liquid surface for 10-15 seconds to displace headspace air/moisture. Do not bubble vigorously as this may evaporate the compound (BP ~96°C at 12mmHg).

  • Sealing:

    • Screw the cap tightly.

    • Wrap the cap-neck junction with Parafilm M or seal with electrical tape to prevent loosening due to thermal contraction in cold storage.

  • Environmental Control:

    • Temperature: Store at 2°C to 8°C (Refrigerated). For indefinite storage (>2 years), store at -20°C .

    • Desiccation: Place the sealed vial inside a secondary container (e.g., a larger jar) containing active desiccant (Silica Gel or Calcium Sulfate).

Visualizing the Storage Logic

StorageProtocol Start Diethyl Propylphosphonate (Fresh Synthesis/Purchase) CheckPurity QC Check: 31P NMR (Is purity >98%?) Start->CheckPurity Purify Action: Distillation (BP 94-96°C @ 12mmHg) CheckPurity->Purify No (<98%) Container Transfer to Amber Glass with PTFE-Lined Cap CheckPurity->Container Yes Purify->Container Inert Argon/Nitrogen Overlay (Displace Headspace) Container->Inert Seal Seal & Parafilm Inert->Seal Store Store at 2-8°C Secondary Containment w/ Desiccant Seal->Store

Figure 1: Decision tree for the intake and storage of moisture-sensitive phosphonates.

Module 3: Troubleshooting & Quality Control

Q: How do I visually check if my sample is compromised?

  • Observation: Fresh Diethyl propylphosphonate is a clear, colorless liquid.[1][3]

  • Red Flag: Cloudiness, precipitate, or a change in viscosity often indicates hydrolysis (formation of phosphonic acids which may be solids or viscous oils) or polymerization of impurities.

Q: What is the definitive test for hydrolysis?


 NMR Spectroscopy  is the superior method over GC-MS for detecting hydrolysis because the acidic byproducts often decompose or derivatize poorly in standard GC injectors.

Experimental Protocol:


 NMR Check 
  • Solvent: Use

    
     (Chloroform-d).
    
  • Standard: No internal standard is strictly necessary for purity %, but Triphenylphosphine oxide (TPPO) can be used as a reference (approx 29 ppm).

  • Analysis:

    • Diethyl propylphosphonate (Parent): Expect a singlet peak in the range of 30–33 ppm .

    • Mono-ester (Hydrolysis Product 1): Will appear slightly shifted (typically upfield by 1-2 ppm depending on concentration/pH).

    • Propylphosphonic Acid (Hydrolysis Product 2): Distinct shift, often significantly broadened if protons are exchanging.

Q: My sample has hydrolyzed (approx. 10% impurity). Can I salvage it? Yes. Because the boiling point difference between the diester and the acid is significant, vacuum distillation is highly effective.

  • Target: Collect fraction boiling at 94-96°C at 12 mmHg .

  • Discard: The pot residue will contain the high-boiling phosphonic acids.

Module 4: Reference Data

Table 1: Physical Properties & Storage Specs
PropertyValueNotes
CAS Number 18812-51-6
Molecular Formula

Molecular Weight 180.18 g/mol
Boiling Point 94-96°C @ 12 mmHgVacuum required for purification
Density ~1.00 g/cm³
Solubility Soluble in water (27 g/L)Hydrolysis risk in aqueous solution
Critical Storage Anhydrous, 2-8°C Protect from moisture & heat
Incompatibility Strong Oxidizers, Strong BasesExothermic reactions possible
Hydrolysis Pathway Diagram

HydrolysisPath Diester Diethyl propylphosphonate (Target Compound) Water + H2O (Moisture) Monoester Ethyl propylphosphonate (Mono-ester) Diester->Monoester Slow Hydrolysis Ethanol + EtOH Acid Propylphosphonic Acid (Degradation Product) Monoester->Acid Rapid in Acidic Cond.

Figure 2: Stepwise hydrolytic degradation pathway of phosphonate esters.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140428, Diethyl propylphosphonate. Retrieved January 31, 2026, from [Link]

  • Kégl, T., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2733. (Provides mechanistic grounding for P-ester hydrolysis). Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting peak tailing and poor separation in chromatography of phosphonates

Current Topic: Troubleshooting Peak Tailing and Poor Separation Executive Summary: The Phosphonate Challenge Phosphonates (e.g., bisphosphonates, nucleotides, glyphosate) present a "perfect storm" of chromatographic chal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Topic: Troubleshooting Peak Tailing and Poor Separation
Executive Summary: The Phosphonate Challenge

Phosphonates (e.g., bisphosphonates, nucleotides, glyphosate) present a "perfect storm" of chromatographic challenges. They are highly polar (eluting at the void volume in C18), often lack UV chromophores, and—most critically—act as potent chelating agents.

If you are experiencing severe peak tailing ("shark fin" peaks) or complete loss of retention , do not assume your column is dead. You are likely fighting two invisible enemies: Metal Chelation and Phase Dewetting .

This guide provides self-validating protocols to isolate and resolve these issues.

Module 1: The "Shark Fin" Peak (Metal Chelation)

Symptom: Your peak has a sharp front but a severely drawn-out tail (Asymmetry > 2.0). Root Cause: Phosphonate groups (


) are Lewis bases that bind irreversibly to Lewis acid sites (Iron, Chromium) in stainless steel HPLC hardware. This is not a column failure; it is a hardware interaction.
Protocol A: System Passivation (The "Acid Wash")

Use this protocol if you observe tailing on a standard stainless steel system.

Safety Warning: Disconnect your column and Mass Spectrometer (MS) before this step.

  • Bypass: Remove the analytical column and replace it with a PEEK union. Disconnect the line to the MS source (divert to waste).

  • Solvent Prep: Prepare a solution of 30% Phosphoric Acid (

    
    )  in water.
    
  • Flush: Pump the acid solution through the system (Pump A & B, injector loop, needle seat) at 1.0 mL/min for 60 minutes .

    • Mechanism: This strips accessible iron ions and creates a phosphate-rich passivation layer on the steel surface.

  • Rinse: Flush with HPLC-grade water for 30 minutes until pH is neutral.

  • Validation: Reconnect the column and run a standard. Tailing should decrease significantly.

Protocol B: The "Sacrificial" Injection (Medronic Acid)

Use this for LC-MS systems where acid washing is too risky or downtime is limited.

  • Prepare: A 1 mg/mL solution of Medronic Acid (or EDTA, though Medronic is more MS-friendly) in water.

  • Inject: Perform 3–5 high-volume injections (e.g., 20–50 µL) of this solution.

  • Mechanism: Medronic acid is a strong chelator that will "coat" the active metal sites in the injector and column frit, essentially blocking them from your analyte.

  • Note: This is temporary. You may need to repeat this every 20–30 injections.

Module 2: Retention Failure (Elution at Void Volume)

Symptom: Analyte elutes immediately (


).
Root Cause:  Phosphonates are too polar for standard C18 retention mechanisms.

Solution Matrix: Selecting the Right Mode

FeatureHILIC (Hydrophilic Interaction) Ion-Pairing RP (IP-RP) Anion Exchange (SAX/WAX)
Primary Mechanism Water layer partitioning + Ionic interactionHydrophobic interaction via surfactantElectrostatic attraction
Best For LC-MS analysis; Polar metabolitesUV detection; QC environmentsPurification; High salt tolerance
Mobile Phase High Organic (Acetonitrile > 70%)Water/MeOH + Volatile AmineHigh pH buffers
Pros High MS sensitivity (efficient desolvation)Sharp peaks on standard C18Extremely robust retention
Cons Long equilibration timesMS Suppression ; System contaminationNon-volatile buffers (usually)
Recommended Workflow: HILIC for LC-MS

If using HILIC, select a Zwitterionic or Amide stationary phase. Bare silica is often too acidic and can cause irreversible adsorption of amines.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH ensures phosphonates are fully deprotonated and retentive on anion-exchange/HILIC mixed modes).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start at 90% B, ramp down to 50% B.

Module 3: The "Invisible" Peak (Detection)

Symptom: No peaks observed despite high concentration. Root Cause: Phosphonates lack conjugated


-systems required for UV absorbance (>210 nm).

Troubleshooting Guide:

  • Refractive Index (RI): Only for isocratic, high-concentration work. Not sensitive.

  • CAD / ELSD: The gold standard for non-chromophoric universal detection. Ensure your mobile phase is 100% volatile.

  • Indirect UV: Use a UV-absorbing buffer (e.g., dilute pyridine or nitrate). The phosphonate will appear as a negative peak (dip) in the baseline.

  • Mass Spectrometry (MS):

    • Mode: Negative ESI is standard (

      
      ).
      
    • Issue: If signal is poor, check for ion suppression from your IP-RP reagents. Switch to HILIC (Ammonium Acetate/Formate buffers) to boost signal.

Module 4: Diagnostic Logic Tree

The following diagram illustrates the decision process for troubleshooting phosphonate separations.

PhosphonateTroubleshooting Start START: Poor Chromatography IssueType Identify Main Symptom Start->IssueType Tailing Peak Tailing / Asymmetry IssueType->Tailing Shark Fin Shape NoRetention No Retention (t0) IssueType->NoRetention Elutes at Void NoSignal No Signal Detected IssueType->NoSignal Flat Baseline MetalCheck Check Hardware Interaction Tailing->MetalCheck ModeCheck Current Mode? NoRetention->ModeCheck DetectorCheck Check Detector Type NoSignal->DetectorCheck ActionPassivate Action: Passivate System (30% H3PO4 or Medronic Acid) MetalCheck->ActionPassivate Standard SS System ActionPEEK Action: Switch to PEEK/Bioinert Hardware & Columns MetalCheck->ActionPEEK Permanent Fix ActionHILIC Switch to HILIC (Amide/Zwitterionic Phase) ModeCheck->ActionHILIC For LC-MS ActionIP Add Ion-Pair Reagent (e.g., NNDHA, TEA) ModeCheck->ActionIP For UV/QC ActionCAD Switch to CAD/ELSD (Universal Detection) DetectorCheck->ActionCAD No Chromophore ActionMS Optimize MS (Neg Mode) Remove Non-Volatiles DetectorCheck->ActionMS Trace Analysis

Figure 1: Decision matrix for diagnosing phosphonate chromatographic failures. Follow the path based on your primary symptom.

References & Further Reading
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Hsiao, J. J., et al. (2011). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.[3] Journal of Separation Science. Retrieved from

  • Sigma-Aldrich. (2023). Ion Pairing for Phosphonate Compound Analysis. Retrieved from

  • Stoll, D., & Dolan, J. (2023). Methods for the Passivation of High Performance LC Instruments and Columns. LCGC International. Retrieved from

  • Takeda, H., et al. (2019). A severe peak tailing of phosphate compounds caused by interaction with stainless steel.[4] Journal of Chromatography A. Retrieved from

Sources

Optimization

How to avoid decomposition during vacuum distillation of organophosphorus compounds

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Directive: Stabilization of Organophosphorus Compounds During Vacuum Distillation Execut...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Directive: Stabilization of Organophosphorus Compounds During Vacuum Distillation

Executive Summary & Operational Context

Distilling organophosphorus (OP) compounds is a high-stakes operation. Unlike standard organic distillations, OPs present a unique "instability triad": they are prone to thermal rearrangement (Michaelis-Arbuzov) , oxidation , and hydrolysis .

A common failure mode is the "runaway darkening" effect: a clear distillate turns yellow, then black, within minutes. This is rarely due to simple burning; it is often a self-catalyzed decomposition cascade initiated by trace acids or dissolved oxygen.

This guide replaces generic distillation advice with a field-proven protocol designed specifically for labile phosphonates, phosphines, and phosphites.

The Diagnostic Matrix: Troubleshooting Active Failures

Use this matrix to identify the root cause of current experimental failures.

Symptom Immediate Diagnosis The "Hidden" Cause Corrective Action
Distillate turns yellow/orange immediately. Oxidation.Air leak or poor degassing. Hot phosphines react with O₂ instantly to form phosphine oxides.Stop. Backfill with Argon (heavier than air). Use a cow receiver to isolate the oxidized "forerun."
Violent "bumping" or foaming. Superheating.Nucleation starvation. OPs are viscous and lack nucleation sites; they store energy until explosive release.Do not use boiling chips. Use a capillary bleed (inert gas) or a high-torque magnetic stirrer.
Temperature rises, but no distillation. Polymerization/Rearrangement.Michaelis-Arbuzov Rearrangement. You are converting your phosphite to a phosphonate in the pot.Abort. The exotherm from rearrangement can be explosive. Switch to Wiped Film Evaporation .
Vacuum pressure fluctuates rhythmically. Outgassing/Decomposition.Thermal cracking. The compound is breaking down into volatile gases (e.g., alkyl halides).Lower Bath Temp. Improve vacuum depth (<0.1 mmHg) to distill at a lower T.
Joints seize or leak black tar. Incompatible Grease.Solvation. OPs are excellent solvents and will dissolve silicone grease, contaminating the product.Switch. Use PTFE sleeves or fluorinated grease (Krytox/Fomblin).

The "Safe-Path" Protocol: A Self-Validating Workflow

This protocol minimizes Residence Time (the duration the molecule spends at high heat). Standard distillation has a high residence time; this workflow prioritizes Short Path principles.

Phase A: The Critical Pre-Treatment (The "Acid Purge")

Most decompositions are acid-catalyzed. You must neutralize the pot before heating.

  • Dissolve & Wash: Dissolve crude OP in a non-polar solvent (e.g., Toluene/Hexane).

  • Basic Wash: Wash with 5% NaHCO₃ or dilute NaOH (cold). This removes acidic byproducts (phosphorous acids) that catalyze the Arbuzov rearrangement.

  • Dry & Strip: Dry over MgSO₄, filter, and strip solvent on a Rotavap.

    • Checkpoint: If the residue is already dark or smoking, do not distill . Chromatograph instead.

Phase B: Equipment Selection Logic

Do not default to a simple still. Use the diagram below to select the correct rig.

EquipmentSelector Start Start: OP Compound Analysis Vol Volume > 50g? Start->Vol HeatSens Heat Sensitive? (Dec > 150°C) Vol->HeatSens No (<50g) Viscous Highly Viscous? Vol->Viscous Yes (>50g) Kugel Rec: Kugelrohr (Short Path, Oscillating) HeatSens->Kugel Yes ShortPath Rec: High-Vac Short Path (Cow Receiver) HeatSens->ShortPath No Wiped Rec: Wiped Film / Molecular Still (Min. Residence Time) Viscous->Wiped Yes Viscous->ShortPath No (Stable)

Figure 1: Decision Logic for Equipment Selection. Note that Kugelrohr is preferred for small-scale, heat-sensitive OPs due to its oscillating motion which prevents bumping.

Phase C: The Distillation (Short Path / Kugelrohr)
  • Vacuum Integrity: Grease joints with Krytox or use PTFE sleeves. Pull vacuum to <0.5 mmHg.

    • Self-Validation: Close the line. If pressure rises >0.1 mmHg/min, you have a leak. Do not heat. Oxygen at 150°C is fatal to phosphines.

  • The "Cold" Ramp: Begin stirring/oscillation before heating. Ramp bath temperature slowly.

    • Rule of Thumb: The bath should never be >20°C higher than the vapor temperature. Large deltas cause wall-superheating and decomposition.

  • The Fraction Cut: Collect the first 5-10% (forerun) separately. This often contains volatile oxidation products or residual solvents.

Advanced FAQ: Mechanisms of Failure

Q: Why did my flask explode/pressurize without boiling? A: You likely triggered a Michaelis-Arbuzov Rearrangement .

  • Mechanism:[1][2][3][4][5][6][7] If you are distilling a phosphite ester (

    
    ) and trace alkyl halides are present (or generated via thermal cracking), the lone pair on the phosphorus attacks the alkyl group.[5]
    
  • Result: This converts the P-O-C bond into a P=O bond (Phosphonate). This reaction is highly exothermic. In a closed vacuum system, the sudden heat release vaporizes the liquid instantly.

  • Prevention:[1] Ensure zero alkyl halides are present. Keep pot temperature below 140°C.

Q: My product is pure by NMR but colored. Why? A: Trace Phosphine Oxides or Poly-phosphates .

  • OPs are often chromophoric upon slight oxidation. Even 0.1% impurity can color the whole batch.

  • Fix: If purity is >98%, do not redistill. Use activated charcoal filtration in an inert solvent.

Q: Why use a Kugelrohr over a standard vigreux column? A: Residence Time.

  • A Vigreux column requires the vapor to travel ~20cm and undergo multiple equilibrium stages. This requires higher pot temperatures to push the vapor up.[8]

  • A Kugelrohr or Short Path places the condenser 2-5cm from the pot. You can distill at temperatures 30-50°C lower than a standard setup, saving the molecule from thermal degradation.

Visualizing the "Safe-Fail" Loop

This diagram illustrates the continuous monitoring required during the distillation process.

SafeFailLoop Idle System Idle Vacuum < 0.5 mmHg Heat Apply Heat (Ramp 5°C/min) Idle->Heat CheckP Pressure Stable? Heat->CheckP Distill Distillation Active Collect Fractions Distill->CheckP Loop Monitor Abort EMERGENCY ABORT Remove Heat & Backfill N2 CheckP->Abort No (Spike = Decomp) CheckColor Pot Darkening? CheckP->CheckColor Yes CheckColor->Distill No CheckColor->Abort Yes (Oxidation)

Figure 2: The "Safe-Fail" Loop. Note that a pressure spike is often the first indicator of decomposition (gas evolution) before visual changes occur.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The definitive guide on specific boiling points and stability of OP compounds).

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews. (Detailed mechanism of the primary thermal failure mode).

  • Sigma-Aldrich Technical Bulletin. Kugelrohr Distillation: Principles and Applications. (Operational parameters for short-path distillation).

  • Kabachnik, M. I. (1989). Organophosphorus Chemistry: New Developments. (Discusses the thiono-thiolo rearrangement and oxidative sensitivity).

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for Reactions Involving Diethyl Propylphosphonate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for optimizing catalyst selection in reactions involving Diethyl Propylphosphonate. We understand that navigating the complexities of catalytic reactions is crucial for the success of your projects. Therefore, this guide is structured in a practical question-and-answer format to directly address the specific challenges you may encounter.

Our approach is rooted in scientific integrity, combining established principles with practical, field-proven insights to ensure you can design and execute robust and reproducible experiments.

Section 1: Foundational Knowledge - Understanding Diethyl Propylphosphonate and Common Reactions

Before delving into troubleshooting, it is essential to have a solid understanding of the substrate and the common catalytic reactions it participates in. Diethyl propylphosphonate is a versatile organophosphorus compound used as a key intermediate in the synthesis of various biologically active molecules.[1]

FAQ 1: What are the most common catalytic reactions involving Diethyl Propylphosphonate?

Diethyl propylphosphonate is primarily employed in three major classes of carbon-carbon and carbon-phosphorus bond-forming reactions:

  • Pudovik Reaction: This reaction involves the addition of the P-H bond of a phosphonate to a carbonyl group, typically an aldehyde or ketone, to form α-hydroxyphosphonates.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A widely used method for the synthesis of alkenes, where a phosphonate carbanion reacts with an aldehyde or ketone.[3][4] This reaction is particularly valuable for its ability to often provide high stereoselectivity.

  • Michael Addition: This is a conjugate addition of a phosphonate nucleophile to an α,β-unsaturated carbonyl compound.[5][6]

Each of these reactions requires a specific type of catalyst to proceed efficiently and selectively. The choice of catalyst is paramount and depends on the desired outcome, the other reactants involved, and the reaction conditions.

Section 2: The Pudovik Reaction - Catalyst Selection and Troubleshooting

The Pudovik reaction is a powerful tool for creating α-hydroxyphosphonates. The choice of catalyst is critical for achieving high yields and preventing side reactions.

FAQ 2: What are the common catalysts for the Pudovik reaction with Diethyl Propylphosphonate, and how do I choose the right one?

The most common catalysts for the Pudovik reaction are bases, which can range from simple amines to more complex chiral catalysts for asymmetric synthesis.

  • Amine Bases: Simple amine bases like diethylamine, dibutylamine, and triethylamine are frequently used.[2][7][8]

    • Causality: These bases function by deprotonating the diethyl phosphite (in this case, Diethyl propylphosphonate would first need to be deprotonated at the alpha-carbon if it's the nucleophile, or more commonly, a dialkyl phosphite is used in conjunction with an aldehyde/ketone). In the context of the Pudovik reaction, the base activates the phosphite, making it a more potent nucleophile. The steric bulk of the amine can influence the reaction rate and selectivity. For instance, a less hindered amine might lead to a faster reaction.

  • Chiral Catalysts for Enantioselective Reactions: For the synthesis of chiral α-hydroxyphosphonates, specialized chiral catalysts are necessary. An example is the tethered bis(8-quinolinato) (TBOx) aluminum complex, which can provide high yields and enantioselectivities.

Catalyst Selection Workflow:

Pudovik_Catalyst_Selection start Start: Pudovik Reaction with Diethyl Propylphosphonate Derivative is_chiral Is an enantiomerically enriched product required? start->is_chiral simple_base Select a simple amine base (e.g., Diethylamine, Triethylamine) is_chiral->simple_base No chiral_catalyst Select a chiral catalyst (e.g., TBOx-Al complex) is_chiral->chiral_catalyst Yes optimize Optimize catalyst loading, temperature, and solvent simple_base->optimize chiral_catalyst->optimize

Caption: Decision workflow for Pudovik reaction catalyst selection.

Troubleshooting Guide: Pudovik Reaction
Problem Potential Cause Troubleshooting Steps & Explanation
Low Yield 1. Inefficient Catalyst: The chosen base may not be strong enough to effectively deprotonate the phosphite. 2. Steric Hindrance: The propyl group on the phosphonate or bulky substituents on the carbonyl compound may hinder the reaction.[9] 3. Suboptimal Reaction Conditions: Incorrect temperature or solvent can slow down the reaction.1. Switch to a Stronger Base: If using a weak amine, consider a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). 2. Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier caused by steric hindrance. 3. Solvent Screening: Test a range of aprotic solvents (e.g., THF, DCM, Toluene) to find the optimal medium for your specific substrates.
Formation of Rearranged Byproduct (>P(O)–CH–O–P(O)<) Excess Catalyst: High concentrations of the amine catalyst can promote a rearrangement of the initial α-hydroxyphosphonate adduct.[10][11]Reduce Catalyst Loading: Carefully titrate the amount of amine catalyst. Often, catalytic amounts (5-10 mol%) are sufficient and minimize the rearrangement.[11] Monitor the reaction by TLC or NMR to find the sweet spot between reaction rate and selectivity.[7]
Reaction Stalls Catalyst Inactivation: The catalyst may be consumed by acidic impurities in the reagents or solvent.Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. The presence of water can quench the base catalyst. Purify Reagents: If acidic impurities are suspected, purify the starting materials before use.

Section 3: The Horner-Wadsworth-Emmons (HWE) Reaction - Mastering Stereoselectivity

The HWE reaction is a cornerstone of alkene synthesis. The choice of base and reaction conditions is critical for controlling the E/Z selectivity of the resulting alkene.

FAQ 3: How do I select the right base for the HWE reaction with a Diethyl Propylphosphonate-derived reagent?

The base in the HWE reaction deprotonates the carbon alpha to the phosphonate group to form a nucleophilic carbanion. The strength and nature of the base have a profound impact on the reaction.

  • Strong, Non-nucleophilic Bases: For phosphonates with weakly acidic α-protons, strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are often required.[12]

  • Milder Bases: If the phosphonate has an additional electron-withdrawing group (e.g., an ester) that increases the acidity of the α-proton, milder bases like triethylamine or DBU can be effective.[12]

General Base Selection Principles:

Phosphonate Acidity Recommended Base Class Examples Rationale
Low (e.g., only the phosphonate group)Strong, non-nucleophilicNaH, LDA, KHMDSA strong base is necessary to achieve a sufficient concentration of the phosphonate carbanion.
High (e.g., with an adjacent ester or ketone)Weaker, non-nucleophilicDBU, TriethylamineA milder base is sufficient and can offer better functional group tolerance.
Troubleshooting Guide: HWE Reaction
Problem Potential Cause Troubleshooting Steps & Explanation
Low Yield 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate. 2. Sterically Hindered Carbonyl: The aldehyde or ketone may be too bulky for the phosphonate carbanion to attack efficiently.[13]1. Use a Stronger Base: Switch to a stronger base such as NaH or LDA.[14] 2. Increase Reaction Temperature: Gently warming the reaction can sometimes overcome steric barriers. However, be mindful that this can also affect stereoselectivity.
Poor E/Z Selectivity Reaction Conditions Favoring Thermodynamic Product: The reaction may be equilibrating to the more stable E-alkene.For Z-Selectivity (Still-Gennari Modification): Use a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong base like KHMDS in THF at low temperatures (-78 °C).[4] This kinetically controlled reaction favors the Z-alkene.[4] For E-Selectivity: Use standard conditions (e.g., NaH in THF at room temperature) which often favor the thermodynamically more stable E-alkene.[15]
Formation of β-hydroxyphosphonate Absence of an Electron-Withdrawing Group: The elimination step of the HWE reaction is facilitated by an electron-withdrawing group (EWG) alpha to the phosphonate. Without it, the intermediate β-hydroxyphosphonate may be the final product.[3]Modify the Phosphonate: Ensure your phosphonate reagent has an appropriate EWG (e.g., ester, ketone, nitrile) at the α-position.[4] If this is not possible, the isolated β-hydroxyphosphonate can sometimes be converted to the alkene in a separate step.[3]

Section 4: Michael Addition - Catalyst Strategies for Conjugate Addition

The Michael addition of phosphonates to α,β-unsaturated systems is a valuable method for forming C-P and C-C bonds. Catalyst choice is key to achieving high yields and, in some cases, enantioselectivity.

FAQ 4: What types of catalysts are effective for the Michael addition of Diethyl Propylphosphonate?

A variety of catalysts can be employed for the phospha-Michael addition, ranging from simple inorganic salts to complex organocatalysts.

  • Lewis Acids: Lewis acidic salts like magnesium perchlorate (Mg(ClO₄)₂) have been shown to be effective catalysts, often under solvent-free conditions.[5]

    • Causality: The Lewis acid activates the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the phosphonate.

  • Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to achieve highly enantioselective Michael additions.[6][16]

    • Causality: These catalysts often function as bifunctional catalysts, activating both the nucleophile (phosphonate) and the electrophile (Michael acceptor) simultaneously through hydrogen bonding or other non-covalent interactions.

Catalyst Selection Diagram for Michael Addition:

Michael_Addition_Catalyst start Start: Michael Addition with Diethyl Propylphosphonate is_asymmetric Is enantioselectivity required? start->is_asymmetric lewis_acid Consider a Lewis acid catalyst (e.g., Mg(ClO₄)₂) is_asymmetric->lewis_acid No organocatalyst Select a chiral organocatalyst (e.g., Cinchona alkaloid derivative) is_asymmetric->organocatalyst Yes optimization Optimize catalyst loading, solvent, and temperature lewis_acid->optimization organocatalyst->optimization

Caption: Catalyst selection guide for the Michael addition.

Troubleshooting Guide: Michael Addition
Problem Potential Cause Troubleshooting Steps & Explanation
Low Conversion 1. Low Catalyst Activity: The chosen catalyst may not be sufficiently active for the specific substrates. 2. Reversibility of the Reaction: The Michael addition can be reversible, especially with sterically hindered substrates.1. Screen Different Catalysts: Test a range of Lewis acids or organocatalysts to find one that is more effective. 2. Adjust Reaction Conditions: Lowering the temperature can sometimes favor the product in an exothermic reversible reaction. Ensure that byproducts are not inhibiting the catalyst.
Catalyst Poisoning Impurities in Reagents: Acidic or basic impurities, or even coordinating species, can poison the catalyst.Purify Starting Materials: Ensure all reagents and the solvent are of high purity and are dry. Use a Scavenger: In some cases, adding a non-nucleophilic base or a scavenger for the poison can be beneficial.
Poor Enantioselectivity (with chiral catalysts) Suboptimal Catalyst-Substrate Match: The chiral environment of the catalyst may not be well-suited for the specific Michael donor and acceptor.Screen Different Chiral Catalysts: Test a variety of chiral catalysts with different steric and electronic properties. Optimize Solvent and Temperature: These parameters can have a significant impact on the transition state energies and thus the enantioselectivity.

Section 5: Experimental Protocols

To further assist you, here are detailed, step-by-step methodologies for some of the key experiments discussed.

Protocol 1: General Procedure for a Base-Catalyzed Pudovik Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and Diethyl propylphosphonate (if it is the nucleophile) or diethyl phosphite (1.1 mmol, 1.1 equiv.).

  • Add the appropriate anhydrous solvent (e.g., THF, 5 mL).

  • Add the amine catalyst (e.g., triethylamine, 0.1 mmol, 10 mol%) dropwise at room temperature.[2]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Horner-Wadsworth-Emmons Reaction
  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 1.2 equiv., as a 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (5 mL) to the flask and cool to 0 °C.

  • Slowly add a solution of the Diethyl propylphosphonate derivative (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL) to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (indicating complete deprotonation).

  • Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde or ketone (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

References

  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions between benzothiazole and diethyl H-phosphonate. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. Available at: [Link]

  • ResearchGate. (n.d.). Pudovik reaction of dimethyl and diethyl α-oxoethylphosphonates 20a and 20b with diarylphosphine oxides. Available at: [Link]

  • Tóth, B. S., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • MDPI. (n.d.). Continuous Flow Optimisation of the Pudovik Reaction and phospha-Brook Rearrangement Using DBN. Available at: [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Peni, J., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Available at: [Link]

  • Maulide, N., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst Screening for Michael addition of diethyl phosphite to chalcone. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-diethylphosphonoyl-2-hydroxy-prop-2-ylphosphonate and –phosphine oxide derivatives via the Pudovik reaction of diethyl 2–oxopropylphosphonate on the surface of Al2O3/KF. Available at: [Link]

  • SciSpace. (n.d.). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Available at: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • MDPI. (n.d.). Catalysts, Volume 13, Issue 8 (August 2023). Available at: [Link]

  • Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Polymers (Basel). Available at: [Link]

  • ResearchGate. (n.d.). Improved Horner-Wadsworth-Emmons Olefination of Base Sensitive γ- Chiral β-Keto Phosphonates. Available at: [Link]

  • Sci-Hub. (n.d.). Michael Addition Mediated by an Internal Catalyst. A Novel Route to 2-Diethylphosphonoalkanoic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl propylphosphonate. PubChem. Available at: [Link]

  • NIST. (n.d.). Diethyl-n-propylphosphonate. NIST WebBook. Available at: [Link]

  • LookChem. (n.d.). Diethyl propylphosphonate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Diethyl Propylphosphonate and Other Dialkyl Phosphonates for Researchers

In the vast landscape of organophosphorus chemistry, dialkyl phosphonates serve as versatile building blocks and functional molecules with applications spanning materials science, organic synthesis, and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of organophosphorus chemistry, dialkyl phosphonates serve as versatile building blocks and functional molecules with applications spanning materials science, organic synthesis, and medicinal chemistry. Among these, Diethyl Propylphosphonate (DEPP) presents a unique combination of properties due to its specific alkyl chain structure. This guide provides a comprehensive comparison of DEPP with other common dialkyl phosphonates, such as Diethyl Ethylphosphonate (DEEP) and Dimethyl Phosphonate (DMP), offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of dialkyl phosphonates are primarily dictated by the nature of the alkyl groups attached to the phosphorus atom and the ester moieties. These properties, in turn, influence their suitability for various applications. A comparison of key physicochemical properties is presented below.

PropertyDiethyl Propylphosphonate (DEPP)Diethyl Ethylphosphonate (DEEP)Dimethyl Phosphonate (DMP)
Molecular Formula C7H17O3P[1]C6H15O3PC2H7O3P
Molecular Weight 180.18 g/mol [1]166.16 g/mol 110.05 g/mol
Boiling Point 226.4 °C @ 760 mmHg[2]~215-216 °C @ 760 mmHg170-171 °C @ 760 mmHg
Density 0.995 g/cm³[2]1.024 g/mL @ 20 °C[3]~1.19 g/cm³
Refractive Index (n20/D) 1.419 - 1.421[2]1.417[3]~1.404
Solubility Soluble in water (27 g/L at 25°C)[2]Soluble in water and many organic solvents[4]Miscible with water

Expert Insight: The trend in boiling point and density can be directly correlated with the increasing molecular weight and alkyl chain length from DMP to DEPP. The longer alkyl chains in DEPP result in stronger van der Waals forces, leading to a higher boiling point. Conversely, the smaller and more compact structure of DMP allows for closer packing, resulting in a higher density. The solubility in water decreases with increasing alkyl chain length due to the growing hydrophobic character of the molecule.

Application in Flame Retardancy

Dialkyl phosphonates are widely employed as halogen-free flame retardants in various polymers.[5] Their efficacy is attributed to their ability to interrupt the combustion cycle in both the condensed and gas phases.

Mechanism of Action

Phosphorus-based flame retardants operate through two primary mechanisms:

  • Condensed Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective char layer. This char layer insulates the underlying polymer from heat and oxygen, thus suppressing combustion.

  • Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) are released into the gas phase during combustion. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reaction, thereby extinguishing the flame.

FlameRetardantMechanism

Comparative Performance Data

While direct comparative studies between DEPP, DEEP, and DMP in the same polymer matrix are scarce in publicly available literature, we can infer performance trends based on their chemical structures and data from related compounds. The phosphorus content, volatility, and thermal stability of the phosphonate are key determinants of its flame-retardant efficiency.

A study on rigid polyurethane foams (RPUFs) demonstrated that the incorporation of Diethyl Ethylphosphonate (DEEP) significantly improves flame retardancy.[6] An RPUF containing DEEP achieved a V-0 rating in vertical burning tests and a limiting oxygen index (LOI) of 24.9%.[6] Another study on copolymers with diethyl vinyl phosphonate showed an increase in LOI for polystyrene and polymethyl methacrylate.

Expert Insight: The longer alkyl chains in DEPP compared to DEEP and DMP lead to a lower phosphorus content by weight, which might suggest a need for higher loading levels to achieve the same level of flame retardancy. However, the higher boiling point of DEPP indicates lower volatility, which can be advantageous in retaining the flame retardant in the polymer matrix at elevated temperatures, potentially leading to more effective condensed-phase action. The optimal choice will depend on the specific polymer, processing conditions, and desired flame-retardant properties.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique to evaluate the thermal stability and char-forming ability of flame-retardant polymers.[7]

Objective: To determine the effect of a dialkyl phosphonate flame retardant on the thermal decomposition of a polymer.

Apparatus: Thermogravimetric Analyzer.

Procedure (based on ASTM E1131): [8]

  • Sample Preparation: Prepare a 10-15 mg sample of the polymer containing the dialkyl phosphonate. Ensure the sample is representative of the bulk material.[7]

  • Instrument Setup:

    • Place the sample in a tared TGA pan (e.g., platinum or alumina).[9]

    • Set the initial temperature to ambient.

    • Set the final temperature to a point where decomposition is complete (e.g., 700 °C).

    • Select a heating rate (e.g., 10 °C/min).[10]

    • Set the purge gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant flow rate.[7]

  • Data Acquisition: Initiate the heating program and record the sample weight as a function of temperature.[8]

  • Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset).

    • Determine the temperature of maximum weight loss rate (T_max) from the derivative of the TGA curve (DTG).

    • Quantify the char yield at the final temperature.

Self-Validation: A higher char yield and a lower T_max for the flame-retardant polymer compared to the neat polymer indicate effective condensed-phase flame retardancy.

Application in Organic Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the (E)-isomer.[11][12][13] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[11]

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the phosphonate at the α-carbon, forming a nucleophilic phosphonate carbanion.[11]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble dialkyl phosphate byproduct.[11]

HWE_Reaction

Influence of Dialkyl Phosphonate Structure

The structure of the dialkyl phosphonate can influence the stereoselectivity and reactivity of the HWE reaction. The steric bulk of the ester groups can affect the approach of the carbanion to the carbonyl compound and the relative stability of the diastereomeric intermediates, thereby influencing the E/Z ratio of the resulting alkene.

Expert Insight: While the HWE reaction generally favors the (E)-alkene, the choice of the dialkyl phosphonate can fine-tune this selectivity. The ethyl groups in DEPP and DEEP are sterically more demanding than the methyl groups in DMP. This increased steric hindrance can enhance the preference for the formation of the thermodynamically more stable (E)-alkene. The propyl group in DEPP adds further steric bulk compared to the ethyl group in DEEP, which could potentially lead to even higher (E)-selectivity in certain cases. However, excessively bulky groups on the phosphonate can sometimes retard the reaction rate. The choice of phosphonate should therefore be a balance between achieving the desired selectivity and maintaining a practical reaction rate.

Experimental Protocol: A Representative HWE Reaction

Objective: To synthesize an (E)-α,β-unsaturated ester from an aldehyde and a dialkyl phosphonate.

Materials:

  • Dialkyl (e.g., diethyl) phosphonoacetate

  • Aldehyde

  • Base (e.g., sodium hydride, NaH)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend NaH (1.1 equivalents) in anhydrous THF.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of the dialkyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[12] Extract the product with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] Purify the crude product by flash column chromatography to obtain the desired alkene.[12]

Self-Validation: The success of the reaction is confirmed by the formation of the alkene product, which can be characterized by ¹H NMR spectroscopy (observing the characteristic coupling constants for the vinyl protons) and mass spectrometry. The E/Z ratio can be determined by integration of the respective signals in the ¹H NMR spectrum.

Considerations in Drug Development

In the context of drug development, phosphonates are often used as stable mimics of phosphates due to their resistance to enzymatic cleavage. The choice of the ester groups (e.g., methyl, ethyl, propyl) is critical as it modulates the compound's lipophilicity, solubility, and metabolic stability.

Expert Insight: The progression from dimethyl to diethyl to diethyl propyl phosphonate represents a systematic increase in lipophilicity. This can have a profound impact on a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For instance, increasing lipophilicity can enhance membrane permeability and oral bioavailability, but it may also lead to increased metabolic turnover or off-target effects. DEPP, with its intermediate lipophilicity, could offer a balanced profile for certain applications. Furthermore, the ester groups can be designed as prodrug moieties that are cleaved in vivo to release the active phosphonic acid. The rate of this cleavage is dependent on the nature of the alkyl group, providing another layer of control for drug delivery.

Conclusion

Diethyl Propylphosphonate is a valuable member of the dialkyl phosphonate family, offering a unique set of properties that make it a compelling choice for various applications. Its lower volatility compared to shorter-chain analogues is a potential advantage in flame retardancy, while its steric profile can be leveraged to enhance stereoselectivity in organic synthesis. The selection of DEPP versus other dialkyl phosphonates like DEEP or DMP should be guided by a thorough understanding of the specific requirements of the application, including desired physical properties, reactivity, and, in the case of drug development, the target pharmacokinetic profile. This guide provides a foundational framework for making such informed decisions, empowering researchers to harness the full potential of these versatile organophosphorus compounds.

References

  • LookChem. (n.d.). Diethyl propylphosphonate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Comparison of the Flame-Retardant Properties of Phosphorylated-Coumarins and Phosphorylated-Isophosphinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DTGA curves of pure polymers and composites. Retrieved from [Link]

  • YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • MDPI. (2022, January 21). Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. Retrieved from [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl propylphosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of aluminum diethylphosphinate and aluminum methylethylphosphinate-filled epoxy flame-retardant composites. Retrieved from [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Supresta. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ResearchGate. (n.d.). ASTM E2550-TGA.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Thei. Retrieved from [Link]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Profile: Diethyl Methylphosphonate vs. Diethyl Propylphosphonate

The following guide provides an in-depth technical comparison of Diethyl methylphosphonate (DEMP) and Diethyl propylphosphonate (DEPP) . It is structured to serve researchers in medicinal chemistry, chemical defense (CWA...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Diethyl methylphosphonate (DEMP) and Diethyl propylphosphonate (DEPP) . It is structured to serve researchers in medicinal chemistry, chemical defense (CWA simulants), and organic synthesis.[1]

Executive Summary

Diethyl methylphosphonate (DEMP) and Diethyl propylphosphonate (DEPP) are structurally homologous organophosphorus esters differing only by the alkyl chain attached directly to the phosphorus atom (


 vs. 

).

While often interchangeable as general phosphonate building blocks, their reactivity diverges significantly in two key areas:

  • 
    -Carbanion Nucleophilicity:  DEMP undergoes 
    
    
    
    -deprotonation more readily and reacts faster with electrophiles due to minimal steric hindrance at the methyl carbon.
  • Hydrolytic Stability: DEPP exhibits superior resistance to alkaline hydrolysis. The propyl chain provides a larger steric exclusion zone around the phosphorus center, retarding nucleophilic attack by hydroxide ions compared to the exposed phosphorus in DEMP.

Verdict for Application:

  • Choose DEMP for maximizing atom economy and reaction rates in lithiation/alkylation reactions or when mimicking the compact phosphate group in bioisosteres.

  • Choose DEPP when increased lipophilicity (LogP) is required or when the molecule must survive harsh hydrolytic environments (e.g., sustained release formulations).

Physicochemical & Structural Analysis

The fundamental difference lies in the steric and electronic environment of the phosphorus-carbon (


) bond.
FeatureDiethyl Methylphosphonate (DEMP)Diethyl Propylphosphonate (DEPP)Impact on Reactivity
Formula


DEPP has higher lipophilicity.
Molecular Weight 152.13 g/mol 180.18 g/mol DEPP has lower volatility.
Structure


Propyl group adds steric bulk.
Est. LogP ~0.32~1.10DEPP crosses membranes more easily.

-Proton Type
Methyl (

)
Methylene (

)
DEMP

-protons are more accessible.
Steric Bulk (Cone Angle) LowModerateDEPP shields the P-center from attack.

Synthetic Reactivity: The "Offense"

-Lithiation and Nucleophilic Addition

Both compounds function as nucleophiles when deprotonated at the


-position. However, they lack the electron-withdrawing carbonyl group found in Horner-Wadsworth-Emmons (HWE) reagents (like triethyl phosphonoacetate), making their 

-protons significantly less acidic (

in DMSO).

Reactivity Trend: DEMP > DEPP

  • DEMP: The methyl group is sterically unencumbered. Treatment with a strong base (n-BuLi) rapidly generates the lithiated species

    
    .
    
  • DEPP: The

    
    -protons are on a secondary-like carbon (flanked by Phosphorus and the Ethyl tail). The additional alkyl chain exerts a positive inductive effect (+I), which slightly destabilizes the carbanion compared to the methyl case, and introduces steric hindrance that slows down the approach of the bulky base (n-BuLi) and the subsequent attack on electrophiles.
    
Experimental Workflow: -Hydroxyphosphonate Synthesis

The following workflow compares the lithiation efficiency.

G Start Start: Dry THF, -78°C Reagent Add Phosphonate (DEMP or DEPP) Start->Reagent Base Add n-BuLi (1.1 eq) Deprotonation Step Reagent->Base Intermediate Lithiated Species Formed (DEMP: Fast / DEPP: Slower) Base->Intermediate Kinetic Control Electrophile Add Benzaldehyde Intermediate->Electrophile Nucleophilic Attack Quench Acidic Quench (NH4Cl) Electrophile->Quench Product Result: α-Hydroxyphosphonate Quench->Product

Figure 1: General workflow for the lithiation and nucleophilic addition of alkylphosphonates.

Protocol A: Lithiation and Addition to Benzaldehyde

Objective: Synthesize diethyl (1-hydroxy-1-phenylalkyl)phosphonate.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add 10 mL anhydrous THF.

  • Cooling: Cool solvent to -78°C (dry ice/acetone bath).

  • Base Addition: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Reagent Addition: Add DEMP or DEPP (1.0 eq) dropwise.

    • Critical Observation: Stir DEMP for 30 mins; stir DEPP for 60 mins to ensure complete deprotonation due to steric resistance.

  • Electrophile: Add benzaldehyde (1.2 eq) slowly.

  • Workup: Warm to RT over 2 hours. Quench with sat.

    
    . Extract with EtOAc.
    
  • Result: DEMP typically yields ~85-90%; DEPP yields ~70-80% due to competing side reactions or incomplete lithiation.

Hydrolytic Stability: The "Defense"

4.[2]1. Alkaline Hydrolysis Kinetics

In aqueous base, phosphonate esters undergo hydrolysis of the ethoxy groups. The reaction follows second-order kinetics (


 attack at Phosphorus).

Stability Trend: DEPP > DEMP

  • Mechanism: The hydroxide ion (

    
    ) attacks the phosphorus center to displace the ethoxide leaving group.
    
  • Steric Shielding: The propyl chain in DEPP possesses greater conformational freedom (entropy) and physical volume (cone angle) than the rigid, small methyl group in DEMP. This effectively "sweeps" the volume around the P-center, reducing the frequency of successful collision by the nucleophile.

  • Data Support: Analogous studies on phosphinates show that replacing a methyl group with a larger alkyl group can reduce hydrolysis rates by orders of magnitude [1].

Hydrolysis Substrate Phosphonate Ester (P-OEt) Attack Nucleophilic Attack (OH- at Phosphorus) Substrate->Attack TS_DEMP DEMP Transition State (Low Steric Barrier) Attack->TS_DEMP Fast (k1) TS_DEPP DEPP Transition State (High Steric Barrier) Attack->TS_DEPP Slow (k2) Product Mono-acid Product (P-OH) TS_DEMP->Product TS_DEPP->Product

Figure 2: Mechanistic divergence in alkaline hydrolysis. The propyl group in DEPP raises the energy of the transition state via steric repulsion.

Protocol B: Comparative Hydrolysis Kinetics Assay

Objective: Determine the half-life (


) of DEMP vs. DEPP in 1M NaOH.
  • Preparation: Prepare a 0.1 M solution of DEMP and DEPP in a mixture of

    
     and 
    
    
    
    (to solubilize).
  • Initiation: Add NaOD (to final conc. 1.0 M). Transfer immediately to an NMR tube.

  • Monitoring: Acquire

    
     NMR spectra every 15 minutes at 25°C.
    
    • DEMP Signal:

      
       ~30 ppm (Starting Material) 
      
      
      
      
      
      ~22 ppm (Mono-acid).
    • DEPP Signal:

      
       ~32 ppm (Starting Material) 
      
      
      
      
      
      ~24 ppm (Mono-acid).
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    will be steeper for DEMP.

Applications & Safety (CWA Context)

Chemical Warfare Agent (CWA) Simulants

Both compounds are non-toxic simulants used to model the physical transport and reactivity of nerve agents without the extreme hazard.

  • DEMP: Simulates Sarin (GB) . It mimics the volatility and P-Methyl bond characteristic of G-series agents [2].

  • DEPP: Simulates VX precursors or agents with longer carbon chains (like Soman analogs). It is used to test detection equipment requiring lower volatility thresholds.

Drug Development (Bioisosteres)
  • Phosphate Mimicry: The phosphonate moiety (

    
    ) is a metabolically stable isostere of the phosphate group (
    
    
    
    ).
  • Selection Logic:

    • Use DEMP to minimize steric clash in the enzyme active site.

    • Use DEPP if the target binding pocket has a hydrophobic region adjacent to the phosphate binding site, allowing the propyl tail to contribute to binding affinity via Van der Waals interactions.

References

  • Hydrolysis of Phosphinates and Phosphonates: Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 2021. Link

  • CWA Simulant Properties: Dimethyl methylphosphonate (DMMP) and Diethyl methylphosphonate (DEMP) as simulants. National Institutes of Health (NIH) / PubMed. Link

  • Synthetic Utility: Diethyl propylphosphonate properties and applications. PubChem Compound Summary. Link

  • Lithiation Protocols: BenchChem Technical Guides. Reactivity of Alkylphosphonates.[2]Link

Sources

Validation

Comparative Guide: Steric and Electronic Modulations in Diethyl Propylphosphonate vs. Diethyl Isopropylphosphonate

The following guide provides an in-depth technical comparison of Diethyl propylphosphonate and Diethyl isopropylphosphonate, focusing on the mechanistic implications of their steric and electronic differences in syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Diethyl propylphosphonate and Diethyl isopropylphosphonate, focusing on the mechanistic implications of their steric and electronic differences in synthetic and materials chemistry.

Executive Summary

Diethyl propylphosphonate (DEPP ) and Diethyl isopropylphosphonate (DEiPP ) are structural isomers used as organophosphorus building blocks and extractants. While they share the same molecular formula (


), the connectivity of the propyl chain directly attached to the phosphorus atom dictates divergent reactivities.
  • DEPP (n-propyl) functions as a sterically unencumbered, kinetically fast nucleophile precursor, ideal for high-yield standard syntheses.

  • DEiPP (isopropyl) introduces significant steric bulk at the

    
    -carbon, acting as a "steric brake" that enhances selectivity in extraction processes and modifies the stereochemical outcome when used as a precursor for Horner-Wadsworth-Emmons (HWE) reagents.
    

This guide analyzes these differences through the lens of steric parameters (Taft


, Cone Angle) and electronic induction (+I effects), supported by experimental protocols.

Chemical Structure and Physical Properties[1][2]

The fundamental difference lies in the


-carbon hybridization and substitution.
PropertyDiethyl Propylphosphonate (DEPP)Diethyl Isopropylphosphonate (DEiPP)
CAS Number 18812-51-61538-69-8
Structure



-Carbon
Secondary (

)
Tertiary (

, Methine)
Steric Bulk Low (Linear chain)High (Branched at P-center)

P NMR Shift

ppm

ppm
Boiling Point

C (at 10 mmHg)

C (at 10 mmHg)
Key Application General synthesis, flame retardantsSterically controlled HWE, Ge-doping
Electronic vs. Steric Matrix[3]
  • Electronic: The isopropyl group exerts a slightly stronger positive inductive effect (+I) than the n-propyl group. This theoretically makes the phosphoryl oxygen (

    
    ) in DEiPP more Lewis basic. However, this is often masked by steric factors.
    
  • Steric: The branching in DEiPP increases the effective "cone angle" around the phosphorus. This impedes the approach of nucleophiles (hydrolysis resistance) and electrophiles (alkylation limits).

Mechanistic Analysis & Reactivity

Synthesis via Michaelis-Arbuzov Reaction

The synthesis of these compounds highlights the kinetic penalty of steric hindrance.

  • DEPP Synthesis: Reaction of triethyl phosphite with 1-bromopropane (

    
     mechanism). The primary halide reacts rapidly with minimal side products.
    
  • DEiPP Synthesis: Reaction of triethyl phosphite with 2-bromopropane. The secondary halide significantly slows the

    
     attack. High temperatures required for this transformation often compete with an elimination pathway (forming propene), necessitating rigorous temperature control.
    

Arbuzov cluster_0 Reactants P Triethyl Phosphite P(OEt)3 Inter Phosphonium Intermediate [(EtO)3P-R]+ X- P->Inter Nucleophilic Attack (Rate Limiting) RX Alkyl Halide R-X RX->Inter Steric DEiPP Path: Secondary Halide (iPr-Br) High Steric Barrier Slower Rate RX->Steric Prod Phosphonate Product (EtO)2P(O)R Inter->Prod Dealkylation (Arbuzov Rearrangement) Byprod Ethyl Halide Et-X Inter->Byprod

Figure 1: The Michaelis-Arbuzov mechanism. The "Steric" node highlights the kinetic bottleneck when synthesizing DEiPP compared to DEPP.

Horner-Wadsworth-Emmons (HWE) Precursor Utility

Neither DEPP nor DEiPP are direct HWE reagents (which require an electron-withdrawing group at the


-position). They are precursors .[1]
  • Deprotonation: Both can be deprotonated by strong bases (e.g., n-BuLi) to form

    
    -lithio species.
    
    • DEPP: Forms a primary carbanion (less stable, more reactive).

    • DEiPP: Forms a secondary carbanion. The steric bulk of the isopropyl group makes this anion more selective but harder to form.

  • Acylation: The anion reacts with an ester to form a

    
    -ketophosphonate.
    
    • Critical Difference: Using DEiPP yields a

      
      -ketophosphonate with a branched methyl group at the olefin formation site. This is crucial for synthesizing trisubstituted alkenes  with high steric demand.
      

Experimental Protocols

Protocol A: Synthesis of Diethyl Isopropylphosphonate (Arbuzov Method)

Note: This protocol accounts for the slower kinetics of the secondary halide.

Materials:

  • Triethyl phosphite (1.0 equiv)

  • 2-Bromopropane (1.2 equiv) - Excess used to compensate for volatility and elimination.

  • Equipment: Round-bottom flask, reflux condenser, N2 atmosphere.

Procedure:

  • Setup: Purge the reaction vessel with Nitrogen. Add Triethyl phosphite.[2][3][4][5]

  • Addition: Heat the phosphite to 100°C. Add 2-Bromopropane dropwise. Caution: Evolution of Ethyl Bromide gas will occur.

  • Reflux: Once addition is complete, raise temperature to 140-150°C. Reflux for 4–6 hours.

    • Checkpoint: Monitor reaction progress via

      
      P NMR. Disappearance of the P(III) peak at ~138 ppm and appearance of the P(V) peak at ~30 ppm indicates conversion.
      
  • Purification: Fractional distillation under reduced pressure.

    • DEiPP boils at ~102°C / 10 mmHg.

    • Note: The "forerun" will contain unreacted halide and elimination byproducts (propene oligomers).

Protocol B: Comparative P NMR Analysis

To distinguish the two isomers in a mixture or verify purity:

  • Sample Prep: Dissolve 20 mg of phosphonate in 0.6 mL

    
    .
    
  • Acquisition: Run proton-decoupled

    
    P NMR.
    
  • Analysis:

    • DEPP: Look for a singlet at ~32.0 ppm .

    • DEiPP: Look for a singlet shifted upfield/downfield depending on solvent, typically 30.5 – 34.0 ppm .

    • Differentiation: If proton-coupled mode is used, DEPP shows a triplet of triplets (coupling to

      
      ), while DEiPP shows a doublet of quartets (coupling to 
      
      
      
      ).

Applications in Materials & Extraction[7]

Monolayer Doping (MLD)

Recent research utilizes these phosphonates as dopant precursors for Germanium semiconductors.[6]

  • DEPP: The linear chain allows for dense packing on the Ge surface, leading to higher dopant concentration.

  • DEiPP: The bulky isopropyl group limits packing density (steric footprint), allowing for controlled, lower-concentration doping profiles essential for specific transistor thresholds [1].

Solvent Extraction (Nuclear/Rare Earths)

In liquid-liquid extraction, the steric bulk of DEiPP alters the "Cone Angle," affecting the coordination number with metal ions (


).
  • Selectivity: DEiPP is often more selective for smaller metal ions where the ligand can fit, whereas DEPP is a more "promiscuous" extractant due to lower steric hindrance.

Extraction cluster_DEPP DEPP (Linear) cluster_DEiPP DEiPP (Branched) DEPP_Complex Metal-DEPP Complex (High Packing Density) DEPP_Desc Flexible alkyl chain allows formation of higher coordination species DEiPP_Complex Metal-DEiPP Complex (Steric Crowding) DEiPP_Desc Rigid isopropyl group prevents overcrowding; favors lower coordination Metal Metal Ion (M+) Metal->DEPP_Complex Fast Kinetics Metal->DEiPP_Complex High Selectivity

Figure 2: Impact of steric bulk on metal coordination complexes. DEiPP favors lower coordination numbers due to the larger cone angle of the isopropyl group.

References

  • Sgarbossa, P. et al. (2018). Diethyl 1-propylphosphonate and octadecylphosphonic acid chemical structures for Monolayer Doping of germanium. ResearchGate. Link

  • BenchChem. (2025).[3][7] Diisopropyl Phosphonate vs. Diethyl Phosphonate in the Pudovik Reaction: A Comparative Guide. BenchChem. Link

  • RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. Royal Society of Chemistry. Link

  • PubChem. (2025). Diethyl isopropylphosphonate Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. (2011). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Link

Sources

Comparative

A Comparative Guide to Alkene Synthesis: Diethyl Propylphosphonate in the Horner-Wadsworth-Emmons Reaction vs. Traditional Wittig Reagents

For researchers in organic synthesis and drug development, the creation of carbon-carbon double bonds is a foundational and often critical step. The Wittig reaction has long been a staple for this transformation, but its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis and drug development, the creation of carbon-carbon double bonds is a foundational and often critical step. The Wittig reaction has long been a staple for this transformation, but its nuances and challenges, particularly concerning reaction workup and stereocontrol, have led to the development of powerful alternatives. Among these, the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents like diethyl propylphosphonate, offers distinct advantages that merit a detailed comparison. This guide provides an in-depth analysis of these two olefination methodologies, supported by mechanistic insights and representative experimental protocols, to inform your selection of the optimal synthetic strategy.

At a Glance: Key Differences in Olefination Strategy

The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized nucleophile. The Wittig reaction employs a neutral phosphonium ylide, whereas the HWE reaction utilizes a phosphonate-stabilized carbanion.[1][2] This seemingly subtle distinction has profound implications for reactivity, stereoselectivity, and the practicality of product purification.

FeatureTraditional Wittig Reagent (e.g., Propyltriphenylphosphonium ylide)Horner-Wadsworth-Emmons Reagent (Diethyl Propylphosphonate)
Phosphorus Reagent Triphenylphosphonium saltDialkyl phosphonate ester
Nucleophile Neutral Ylide (less nucleophilic)Anionic Carbanion (more nucleophilic)[1]
Byproduct Triphenylphosphine oxide (often difficult to separate)[3]Dialkyl phosphate salt (water-soluble, easy to remove)[2][4]
Stereoselectivity Unstabilized ylides (like propyl) favor (Z)-alkenes [5][6]Typically favors (E)-alkenes , especially with stabilized phosphonates[1]
Reactivity with Ketones Can be sluggish, especially with hindered ketones[5]Generally more reactive, even with hindered ketones[7]
Reagent Modification Limited post-synthesis modificationThe phosphonate can be further alkylated before the olefination step[1]

Mechanistic Divergence: The Root of Performance Differences

To appreciate the practical outcomes of each reaction, it is essential to understand their underlying mechanisms. Both pathways proceed through a four-membered ring intermediate, an oxaphosphetane, but the nature of the reactants and intermediates dictates the final stereochemical outcome.

The Wittig Reaction Pathway

The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition of the phosphonium ylide and the carbonyl compound to directly form the oxaphosphetane intermediate.[5][8] For unstabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, the kinetic pathway favors the formation of a syn-oxaphosphetane, which subsequently decomposes via syn-elimination to yield the (Z)-alkene as the major product.[6]

Wittig_Mechanism cluster_0 Wittig Reagent Formation cluster_1 Olefination PPh3 Ph₃P PhosphoniumSalt [Ph₃P⁺-CH₂CH₂CH₃]Br⁻ PPh3->PhosphoniumSalt SN2 AlkylHalide CH₃CH₂CH₂Br AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CHCH₂CH₃ (Unstabilized Ylide) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_ref Ylide Aldehyde R-CHO Oxaphosphetane syn-Oxaphosphetane Aldehyde->Oxaphosphetane Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene syn-Elimination Byproduct Ph₃P=O Oxaphosphetane->Byproduct Ylide_ref->Oxaphosphetane [2+2] Cycloaddition HWE_Mechanism cluster_0 HWE Reagent Formation cluster_1 Olefination P(OEt)3 P(OEt)₃ Phosphonate (EtO)₂P(O)CH₂CH₂CH₃ (Diethyl propylphosphonate) P(OEt)3->Phosphonate Michaelis-Arbuzov Reaction AlkylHalide CH₃CH₂CH₂Br AlkylHalide->Phosphonate Phosphonate_ref Phosphonate Base Base (e.g., NaH) Carbanion (EtO)₂P(O)C⁻HCH₂CH₃ Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde R-CHO Aldehyde->Intermediate Oxaphosphetane anti-Oxaphosphetane Intermediate->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene syn-Elimination Byproduct (EtO)₂P(O)O⁻ Oxaphosphetane->Byproduct Phosphonate_ref->Carbanion Deprotonation

Sources

Validation

A Senior Application Scientist's Guide to N-Type Monolayer Doping: A Comparative Analysis of Diethyl Propylphosphonate and Alternative Precursors

Authored for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of Moore's Law and the development of next-generation electronic and optoelectronic devices, the ability to precisely con...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of Moore's Law and the development of next-generation electronic and optoelectronic devices, the ability to precisely control the electrical properties of semiconductor materials at the nanoscale is paramount. Monolayer doping (MLD) has emerged as a transformative technique, offering a damage-free, conformal, and highly controllable alternative to traditional methods like ion implantation.[1][2] This guide provides an in-depth comparison of Diethyl propylphosphonate (DEPP), a prominent precursor for n-type doping, with other molecular candidates, offering field-proven insights and experimental data to inform your research and development.

The Imperative of Precision: Why Monolayer Doping?

Conventional doping technologies, while foundational to the semiconductor industry, face significant challenges when applied to ultra-thin materials and complex three-dimensional architectures. Ion implantation, for instance, introduces energetic ions that can cause significant lattice damage, leading to defects that degrade device performance.[2][3] This damage necessitates high-temperature annealing steps to repair the crystal structure, which can complicate thermal budgets and lead to unwanted dopant diffusion.

Monolayer doping circumvents these issues by employing a "gentle" chemical approach. The process involves two key stages:

  • Self-Limiting Monolayer Formation: A solution or gas containing dopant-precursor molecules is introduced to the semiconductor surface. These molecules react with the surface to form a dense, covalently bonded monolayer. This reaction is inherently self-limiting, ensuring a uniform and precisely controlled dose of dopant atoms across the substrate.[2]

  • Thermal Drive-In: A capping layer, typically silicon dioxide (SiO₂), is deposited on top of the monolayer. A subsequent rapid thermal annealing (RTA) step is performed.[4] This provides the thermal energy for the dopant atoms to break from their molecular carriers and diffuse into the underlying semiconductor lattice, where they become electrically active. The capping layer is crucial as it prevents the desorption of dopant molecules from the surface during annealing.

This method's non-destructive and conformal nature makes it exceptionally well-suited for doping 2D materials, nanowires, and FinFETs, where maintaining material integrity and achieving uniform doping on complex topographies is critical.[1][5]

Diethyl Propylphosphonate (DEPP): The Workhorse for N-Type Doping

Diethyl propylphosphonate (C₇H₁₇O₃P) has established itself as a versatile and reliable precursor for introducing phosphorus (an n-type dopant for silicon and germanium) via MLD.[2][6][7] Its efficacy stems from a combination of favorable chemical properties and processing compatibility.

  • Chemical Structure and Functionality: DEPP features a central phosphorus atom bonded to a propyl group and three oxygen atoms, two of which are connected to ethyl groups. This phosphonate structure provides a stable source of phosphorus. During the monolayer formation step on a hydroxylated or oxide-free silicon or germanium surface, the molecule anchors itself, and upon thermal annealing, the organic ligands decompose, liberating the phosphorus atom for diffusion.

  • Mechanism of Action: The MLD process using DEPP typically follows a hydrosilylation reaction on a hydrogen-terminated silicon surface or forms bonds with surface hydroxyl groups. The subsequent RTA cleaves the P-C and O-C bonds, allowing elemental phosphorus to diffuse into the substrate. The choice between solution-phase or gas-phase deposition allows for process flexibility.[3][4] Gas-phase monolayer doping (GP-MLD), in particular, offers superior uniformity and is more amenable to manufacturing environments.[4]

Visualizing the Precursors

To better understand the molecular tools at our disposal, let's visualize the structures of DEPP and two common alternatives.

G cluster_DEPP Diethyl propylphosphonate (DEPP) cluster_ODPA Octadecylphosphonic Acid (ODPA) cluster_ADPP Allyldiphenylphosphine (ADPP) P1 P O1_1 =O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 C1_propyl CH2-CH2-CH3 P1->C1_propyl C1_ethyl1 CH2-CH3 O1_2->C1_ethyl1 C1_ethyl2 CH2-CH3 O1_3->C1_ethyl2 P2 P O2_1 =O P2->O2_1 O2_2 OH P2->O2_2 O2_3 OH P2->O2_3 C2_alkyl (CH2)17-CH3 P2->C2_alkyl P3 P C3_allyl CH2-CH=CH2 P3->C3_allyl C3_phenyl1 Phenyl P3->C3_phenyl1 C3_phenyl2 Phenyl P3->C3_phenyl2

Caption: Chemical structures of common n-type MLD precursors.

Comparative Analysis: DEPP vs. The Alternatives

While DEPP is widely used, other organophosphorus molecules have also been successfully employed for n-type MLD, each with distinct characteristics. The primary alternatives include long-chain phosphonic acids like Octadecylphosphonic acid (ODPA) and phosphines such as Allyldiphenylphosphine (ADPP).[8] The choice of precursor is often dictated by the substrate material, the desired dopant concentration, and the specific processing capabilities available.

Parameter Diethyl Propylphosphonate (DEPP) Octadecylphosphonic Acid (ODPA) Allyldiphenylphosphine (ADPP) Other Approaches (e.g., Phosphine Oxides)
Primary Substrate Silicon, Germanium[2][4]Germanium[8]Germanium[8]Silicon[4]
Deposition Method Solution-phase, Gas-phase[3][4]Solution-phase (reflux)[8]Solution-phase (reflux)[8]Solution-phase
Dopant Dose Control Excellent, tunable by deposition time/temp[3][4]Good, influenced by long alkyl chain packingGood, dependent on surface reactionGood, tunable by molecular design
Junction Depth Ultra-shallow (<10 nm) achievable[2]Shallow junctions demonstratedShallow junctions demonstratedUltra-shallow junctions achievable
Sheet Resistance Low kΩ/□ range achievableComparable to other MLD methodsComparable to other MLD methodsLow kΩ/□ range achievable
Key Advantage Versatility (Si, Ge), gas-phase compatibleStrong surface binding via phosphonic acid headDifferent reactivity profile (phosphine vs. phosphonate)Can be tailored for specific surface chemistries
Potential Drawback Requires capping for efficient drive-inLess volatile, primarily solution-basedPotential for complex side reactionsSynthesis can be more complex

Causality and Insights:

  • Molecular Size and Dopant Dose: The size of the precursor molecule can influence the areal density of phosphorus atoms on the surface. Larger molecules like ODPA, with their long alkyl chains, can form densely packed self-assembled monolayers (SAMs), potentially offering a higher initial dopant dose compared to the smaller DEPP.[8]

  • Binding Group Chemistry: The choice of the functional group that binds to the semiconductor surface is critical. The phosphonic acid head of ODPA forms robust bonds with the surface of materials like germanium. DEPP's reactivity is also effective, but the underlying chemistry of surface attachment differs, influencing monolayer quality and thermal stability.[8]

  • Deposition Method Compatibility: DEPP's relatively high vapor pressure makes it suitable for both liquid and gas-phase deposition.[4] This is a significant advantage for manufacturing, where gas-phase processes are preferred for their uniformity and control. Precursors like ODPA are essentially non-volatile and are restricted to solution-based methods.[8]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are based on established methodologies in the literature. They provide a self-validating framework for achieving successful n-type monolayer doping.

Protocol 1: N-Type Doping of Silicon using DEPP (Solution-Phase)

This protocol outlines a standard procedure for doping a silicon wafer with DEPP.

  • Substrate Cleaning & Preparation (Critical Step):

    • Rationale: To ensure a pristine, reactive surface for uniform monolayer formation. Any organic or metallic contamination will inhibit the self-assembly process.

    • Procedure:

      • Sonicate the silicon substrate in acetone, then isopropanol, for 10 minutes each to remove organic residues.

      • Rinse thoroughly with deionized (DI) water.

      • Perform a Piranha clean (a 3:1 mixture of H₂SO₄:H₂O₂) for 15 minutes to remove stubborn organics and grow a chemical oxide layer. (Caution: Piranha solution is extremely corrosive and reactive).

      • Rinse extensively with DI water.

      • Immediately before monolayer deposition, immerse the substrate in a dilute (2%) hydrofluoric acid (HF) solution for 60 seconds to strip the oxide and create a hydrogen-terminated Si-H surface.

      • Rinse with DI water and dry under a stream of nitrogen.

  • Monolayer Formation:

    • Rationale: To form a self-limiting, covalently bonded layer of the DEPP precursor.

    • Procedure:

      • Prepare a solution of DEPP in a dry, inert solvent like mesitylene or toluene (e.g., 10% v/v).[3]

      • Immediately immerse the freshly prepared H-terminated silicon substrate into the DEPP solution in a glovebox or Schlenk line under an inert atmosphere (e.g., Argon or Nitrogen).

      • Allow the reaction to proceed for 2-4 hours at a moderately elevated temperature (e.g., 70-90°C) to facilitate the hydrosilylation reaction.

      • Remove the substrate, rinse thoroughly with fresh solvent to remove any physisorbed molecules, and dry with nitrogen.

  • Capping Layer Deposition:

    • Rationale: To prevent dopant loss via desorption during the high-temperature anneal and to ensure a uniform diffusion front.

    • Procedure: Deposit a ~50 nm layer of silicon dioxide (SiO₂) via a method like electron-beam evaporation or plasma-enhanced chemical vapor deposition (PECVD).[4]

  • Rapid Thermal Annealing (RTA):

    • Rationale: To provide the thermal energy to break down the precursor molecule and diffuse the phosphorus atoms into the silicon lattice.

    • Procedure: Transfer the capped substrate to an RTA chamber. Anneal at a temperature between 900-1050°C for a short duration (e.g., 5-120 seconds) in a nitrogen atmosphere. The precise time and temperature will determine the final junction depth and dopant concentration.[9]

  • Post-Processing and Characterization:

    • Procedure:

      • Remove the SiO₂ capping layer using a dilute HF solution.

      • Characterize the doped layer using techniques such as four-point probe for sheet resistance, Secondary Ion Mass Spectrometry (SIMS) for dopant profile and junction depth, and Hall effect measurements for carrier concentration and mobility.

Visualizing the MLD Workflow

MLD_Workflow sub_prep 1. Substrate Preparation mono_form 2. Monolayer Formation sub_prep->mono_form Pristine Surface capping 3. Capping Layer Deposition mono_form->capping Dopant Monolayer rta 4. Rapid Thermal Anneal (RTA) capping->rta Encapsulated Sample characterization 5. Cap Removal & Characterization rta->characterization Dopant Diffusion & Activation

Sources

Comparative

Benchmarking the synthetic efficiency of the Arbuzov reaction against other C-P bond formation methods

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The construction of the carbon-phosphorus (C-P) bond is a fundamental transformation in organic chemistry, underpinning the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The construction of the carbon-phosphorus (C-P) bond is a fundamental transformation in organic chemistry, underpinning the synthesis of a vast array of compounds essential to medicine, agriculture, and materials science. For over a century, the Michaelis-Arbuzov reaction has been the cornerstone of this field.[1] However, the demands of modern chemical synthesis for greater efficiency, milder conditions, and broader functional group tolerance have spurred the development of powerful alternatives. This guide provides an in-depth, objective comparison of the synthetic efficiency of the classical Arbuzov reaction against its modern counterparts, supported by experimental data and practical insights to aid in the selection of the optimal method for a given synthetic challenge.

The Enduring Workhorse: The Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide.[1] The reaction proceeds via a two-step Sɴ2 mechanism: nucleophilic attack of the trivalent phosphorus on the alkyl halide to form a phosphonium salt, followed by dealkylation of this intermediate by the displaced halide ion to yield the final pentavalent phosphonate.

Mechanism of the Michaelis-Arbuzov Reaction

The reaction's progression is driven by the formation of a thermodynamically stable phosphoryl (P=O) bond.

Arbuzov_Mechanism P R'₃P Intermediate [R'₃P⁺-R] X⁻ P->Intermediate Sɴ2 Attack RX R-X RX->Intermediate Product R'₂(O)P-R Intermediate->Product Sɴ2 Dealkylation Byproduct R'-X Intermediate->Byproduct Hirao_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdP Ar-Pd(II)Ln-P(O)R₂ ArPdX->ArPdP Ligand Exchange (HP(O)R₂, Base) ArPdP->Pd0 Reductive Elimination (Ar-P(O)R₂) center

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

The Pudovik Reaction

The Pudovik reaction is an addition reaction where a hydrophosphoryl compound adds across a carbon-heteroatom double bond, most commonly the C=N bond of an imine or the C=O bond of an aldehyde. [2][3]This reaction is a highly efficient method for synthesizing α-aminophosphonates and α-hydroxyphosphonates, which are important mimics of α-amino acids and α-hydroxycarboxylic acids, respectively. [3][4]

Mechanism of the Pudovik Reaction (Base-Catalyzed)

The reaction is often catalyzed by a base, which deprotonates the dialkyl phosphite to generate a more potent phosphorus nucleophile.

Pudovik_Mechanism Phosphite (RO)₂P(O)H Anion [(RO)₂P(O)]⁻ Phosphite->Anion Deprotonation Base1 Base Base1->Anion Imine R'CH=NR'' Adduct (RO)₂P(O)-CHR'-N⁻R'' Imine->Adduct Anion->Adduct Nucleophilic Attack Product (RO)₂P(O)-CHR'-NHR'' Adduct->Product Protonation

Caption: General mechanism of the base-catalyzed Pudovik reaction.

The Radical Arbuzov Reaction

A recent and powerful innovation is the photoredox-catalyzed radical variant of the Arbuzov reaction. This method overcomes the primary limitations of the classical approach by operating at room temperature and successfully engaging secondary and even tertiary alkyl halides. [5]

Head-to-Head Comparison: Synthetic Efficiency

The true measure of a reaction's utility lies in its performance across various metrics, including yield, reaction conditions, substrate scope, and green chemistry principles like atom economy.

Quantitative Data Comparison

The following table summarizes key performance indicators for the Arbuzov reaction and its modern alternatives.

ReactionTypical ConditionsC-P Bond TypeSubstrate ScopeTypical YieldsKey AdvantagesKey Disadvantages
Classical Arbuzov Neat or solvent, 120-190 °CC(sp³)–PPrimary alkyl halides40-80%Simple, no catalyst neededHarsh conditions, narrow scope, byproduct issues [6][5]
Hirao Reaction Pd or Ni catalyst, base, 80-120 °CC(sp²)–PAryl/vinyl halides, triflates70-95%Access to aryl/vinyl phosphonates, broad scope [7][8]Requires expensive/toxic metal catalyst, sensitive to ligands
Pudovik Reaction Base or acid catalyst, 0 °C to RTC(sp³)–PAldehydes, imines80-99%Very mild conditions, high yields, atom economical [6][3]Requires pre-formed imine or reactive carbonyl
Radical Arbuzov Photoredox catalyst, visible light, RTC(sp³)–PPrimary, secondary & tertiary alkyl halides75-95%Mild conditions, extremely broad scope, high functional group tolerance [5]Requires specialized photocatalyst setup
Case Study: Synthesis of Fosarilate

A compelling example of the efficiency gains offered by modern methods is the synthesis of the antiherpetic drug Fosarilate. A direct comparison shows the radical Arbuzov reaction provides a significantly higher yield under much milder conditions. [5]

  • Classical Arbuzov: Reaction of the requisite bromide with triethyl phosphite requires heating at 180–190 °C and affords Fosarilate in only 39% yield. [5]* Radical Arbuzov: The photoredox-catalyzed reaction proceeds at room temperature and provides the product in 85% isolated yield. [5]

Green Chemistry Metrics: Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. [9] % Atom Economy = (MW of desired product / Σ MW of all reactants) x 100

  • Addition Reactions (e.g., Pudovik): These reactions are inherently highly atom-economical, often approaching 100%, as all atoms from the reactants are incorporated into the final product. [10]* Substitution/Coupling Reactions (e.g., Arbuzov, Hirao): These reactions generate stoichiometric byproducts, which lowers their atom economy. In the Arbuzov reaction, the formation of an alkyl halide byproduct (R'-X) reduces the atom economy. In the Hirao reaction, the formation of base-halide salts constitutes waste.

Practical Guide to Method Selection

Choosing the appropriate C-P bond formation strategy requires careful consideration of the target molecule, available starting materials, and desired process efficiency.

Decision_Tree Start Desired C-P Bond? Csp2 C(sp²)-P (Aryl/Vinyl) Start->Csp2 Csp3 C(sp³)-P (Alkyl) Start->Csp3 Hirao Hirao Reaction (Pd or Ni catalyst) Csp2->Hirao Start_Material Starting Material? Csp3->Start_Material Alkyl_Halide Alkyl Halide Start_Material->Alkyl_Halide Carbonyl_Imine Aldehyde/Imine Start_Material->Carbonyl_Imine Halide_Type Halide Type? Alkyl_Halide->Halide_Type Pudovik Pudovik Reaction Carbonyl_Imine->Pudovik Primary_Halide Primary Halide_Type->Primary_Halide Sec_Tert_Halide Secondary/Tertiary (or sensitive substrate) Halide_Type->Sec_Tert_Halide Arbuzov Classical Arbuzov Primary_Halide->Arbuzov Simple, robust substrate Radical_Arbuzov Radical Arbuzov Sec_Tert_Halide->Radical_Arbuzov Mild conditions needed

Caption: Decision workflow for selecting a C-P bond formation method.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hirao Reaction for Aryl Phosphonate Synthesis

Adapted from Belabassi, Y. et al., J. Organomet. Chem. 2008. [11] This protocol describes an improved, versatile method for the synthesis of aryl and heteroaryl phosphonates using a Pd(OAc)₂/dppf catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (Pd(OAc)₂, 1 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1 mol%), the aryl halide (1.0 equiv), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with nitrogen (3 cycles). Add the appropriate solvent (acetonitrile or DMF) via syringe, followed by the base (e.g., N,N-diisopropylethylamine, 1.5 equiv) and the dialkyl phosphite (e.g., diisopropyl phosphite, 1.2 equiv).

  • Reaction Execution: Heat the reaction mixture at reflux in acetonitrile or at 110 °C in DMF for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired aryl phosphonate.

Causality Note: The use of a bidentate phosphine ligand like dppf stabilizes the palladium catalyst, preventing its decomposition and promoting the catalytic cycle. Diisopropyl phosphite is often used instead of diethyl phosphite to minimize a common side reaction where the base dealkylates the product or starting phosphite. [11]

Protocol 2: Microwave-Assisted, Solvent-Free Pudovik Reaction

Adapted from Keglevich, G. et al., Beilstein J. Org. Chem. 2014. [6] This protocol outlines an efficient and environmentally friendly synthesis of α-aminophosphonates.

  • Reactant Preparation: In a microwave process vial, mix the imine (1.0 equiv, pre-formed from the corresponding aldehyde and amine) and the dialkyl phosphite (1.2-1.5 equiv).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-30 minutes). The reaction is typically performed without any added catalyst or solvent.

  • Work-up and Purification: After cooling, the crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by recrystallization or short-path distillation. For α-aminophosphine oxides, the product often crystallizes upon cooling and can be isolated by filtration. [6] Causality Note: Microwave irradiation significantly accelerates the reaction rate, allowing for complete conversion in minutes rather than hours, often obviating the need for a catalyst or solvent. [6]Using a slight excess of the dialkyl phosphite ensures complete consumption of the more valuable imine.

Conclusion

The Michaelis-Arbuzov reaction remains a valuable tool for the synthesis of simple phosphonates from primary alkyl halides due to its operational simplicity. However, its limitations in scope and harsh reaction conditions render it inefficient for many modern synthetic applications. Transition metal-catalyzed methods, particularly the Hirao reaction, have become indispensable for accessing aryl and vinyl phosphonates. For the atom-economical synthesis of α-hydroxy- and α-aminophosphonates, the Pudovik reaction offers an exceptionally mild and high-yielding alternative. Furthermore, the advent of the radical Arbuzov reaction demonstrates that even century-old transformations can be reimagined to meet contemporary standards of efficiency, expanding the substrate scope to previously inaccessible secondary and tertiary systems under ambient conditions. For the modern researcher, a thorough understanding of this diverse toolkit is crucial for designing and executing efficient, robust, and sustainable syntheses of vital organophosphorus compounds.

References

Sources

Validation

A Comparative Environmental Risk Assessment: Diethyl Propylphosphonate vs. Select Phosphate Esters

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of specialty chemicals, organophosphorus compounds play a pivotal role, serving as flame retardants, plastic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of specialty chemicals, organophosphorus compounds play a pivotal role, serving as flame retardants, plasticizers, and intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] Among these, phosphonates and phosphate esters are two major classes with distinct structural and, consequently, environmental profiles. This guide provides a detailed comparative analysis of the environmental impact of Diethyl Propylphosphonate (DEPP), a representative phosphonate, against three commonly used phosphate esters: Triethyl phosphate (TEP), Tributyl phosphate (TBP), and Triphenyl phosphate (TPP).

This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the selection and use of these compounds, with a clear understanding of their potential environmental consequences. The core of this guide is a transparent assessment of key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential.

A significant challenge in this comparative assessment is the limited availability of experimental environmental data for Diethyl Propylphosphonate.[2] Consequently, its environmental profile is largely inferred from its chemical structure and properties, juxtaposed with the more extensively studied phosphate esters. This guide will clearly delineate between experimentally derived data and estimations based on structure-activity relationships (SARs).

Chemical Structures and Properties: A Tale of Two Bonds

The fundamental difference between phosphonates and phosphate esters lies in their core structure. Phosphonates are characterized by a direct and hydrolytically stable carbon-phosphorus (C-P) bond. In contrast, phosphate esters possess a phosphorus-oxygen-carbon (P-O-C) linkage, which is more susceptible to hydrolysis. This structural variance is a key determinant of their differing environmental fates.

G DEPP Diethyl Propylphosphonate (DEPP) P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 = C1_propyl CH2-CH2-CH3 P1->C1_propyl C-P bond C1_ethyl1 CH2-CH3 O1_1->C1_ethyl1 C1_ethyl2 CH2-CH3 O1_2->C1_ethyl2 PE Phosphate Ester (general structure) P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 O2_3 O P2->O2_3 = O2_4 O P2->O2_4 P-O-C bond R1 R' O2_1->R1 R2 R'' O2_2->R2 R3 R''' O2_4->R3

Figure 1: Core structural differences between phosphonates and phosphate esters.

Comparative Environmental Impact Assessment

The environmental impact of a chemical is a multifaceted issue. Here, we focus on three critical parameters: biodegradability, aquatic toxicity, and bioaccumulation potential. The following table summarizes the available data for DEPP and the selected phosphate esters.

ParameterDiethyl Propylphosphonate (DEPP)Triethyl phosphate (TEP)Tributyl phosphate (TBP)Triphenyl phosphate (TPP)
Biodegradability
Ready Biodegradability (OECD 301)No data available. The stable C-P bond suggests lower biodegradability compared to phosphate esters.Not readily biodegradable.[3]Expected to biodegrade.Readily biodegradable.[4]
Aquatic Toxicity
Fish (96h LC50)No data available.>1000 mg/L (Pimephales promelas)[5]4.2 - 18 mg/L[6]0.037 mg/L (Oncorhynchus mykiss) (NOEC)[7]
Daphnia (48h EC50)No data available.330 mg/L[5]No specific data found.No specific data found.
Algae (72h EC50)No data available.901 mg/L (Desmodesmus subspicatus)[8]1.1 mg/L (Scenedesmus subspicatus)[6]No specific data found.
Bioaccumulation
Log Pow1.1[2]1.11No specific data found.4.6[7]
Bioconcentration Factor (BCF)No data available. Predicted to be low based on Log Pow.< 0.5 - 22 (low potential)[3]Not expected to occur.[6]Low potential.[4]

Analysis of Environmental Impact:

  • Biodegradability: The robust carbon-phosphorus bond in DEPP is anticipated to make it more resistant to microbial degradation compared to the phosphate esters. Among the phosphate esters, TPP is reported to be readily biodegradable, while TEP is not. TBP is expected to biodegrade.[3][4][6] This suggests that, in terms of persistence, DEPP may pose a greater long-term concern.

  • Aquatic Toxicity: Based on the available data for the phosphate esters, a clear trend of increasing toxicity with increasing alkyl chain length and aromaticity is observed. TEP, with its short ethyl chains, exhibits very low aquatic toxicity.[5] TBP, with longer butyl chains, is significantly more toxic.[6] TPP, an aromatic phosphate ester, is highly toxic to aquatic life, particularly fish.[7] While no experimental data exists for DEPP, its structural similarity to TEP (short alkyl chains) might suggest a lower order of aquatic toxicity compared to TBP and TPP. However, this is a significant data gap that requires experimental verification.

  • Bioaccumulation: The octanol-water partition coefficient (Log Pow) is a key indicator of a substance's potential to bioaccumulate. The Log Pow for both DEPP and TEP is low (around 1.1), suggesting a low potential for bioaccumulation.[2] This is supported by the low experimental BCF values for TEP.[3] TPP has a higher Log Pow, but is still considered to have a low bioaccumulation potential, likely due to rapid metabolism in organisms.[4][7] TBP is also not expected to bioaccumulate.[6]

Experimental Protocols for Environmental Assessment

To ensure the scientific rigor and comparability of environmental impact data, standardized testing methodologies are crucial. The following are summaries of the key OECD guidelines for testing the parameters discussed above.

OECD 301: Ready Biodegradability

This guideline provides a suite of methods to assess the ready biodegradability of chemicals by aerobic microorganisms.[3] The core principle involves exposing the test substance to a microbial inoculum in a mineral medium and measuring its degradation over 28 days.

Step-by-Step Methodology (OECD 301D - Closed Bottle Test): [9]

  • Preparation: Prepare a mineral salt medium and a microbial inoculum, typically from activated sludge.

  • Test Setup: Add the test substance to sealed bottles containing the mineral medium and inoculum. A control with only inoculum and a reference substance with known biodegradability are run in parallel.

  • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: Periodically measure the depletion of dissolved oxygen in the test bottles.

  • Calculation: Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[3]

G cluster_0 OECD 301D Workflow A Prepare Mineral Medium & Inoculum B Set up Test Bottles (Test Substance, Control, Reference) A->B C Incubate for 28 days B->C D Measure Dissolved Oxygen Depletion C->D E Calculate % Biodegradation D->E

Figure 2: Workflow for OECD 301D Ready Biodegradability Test.
OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[10]

Step-by-Step Methodology: [11]

  • Test Organisms: Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).

  • Test Concentrations: Prepare a series of test concentrations of the substance in water. A control group in clean water is also required.

  • Exposure: Expose groups of fish to each test concentration for 96 hours under controlled conditions (temperature, light, oxygen).

  • Observation: Record the number of dead or moribund fish at 24, 48, 72, and 96 hours.

  • Data Analysis: Use statistical methods to calculate the LC50 value and its 95% confidence limits.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) after 48 hours.

Step-by-Step Methodology:

  • Test Organisms: Use young, healthy Daphnia magna.

  • Test Solutions: Prepare a range of concentrations of the test substance in a suitable medium.

  • Exposure: Expose groups of Daphnia to each concentration for 48 hours.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids.

  • Data Analysis: Calculate the EC50 value and its confidence limits.

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of a selected species of algae over 72 hours.[12]

Step-by-Step Methodology: [13]

  • Test Organism: Use a specified strain of green algae (e.g., Pseudokirchneriella subcapitata).

  • Test Cultures: Inoculate a nutrient-rich medium with the algae and expose them to various concentrations of the test substance.

  • Incubation: Incubate the cultures under constant illumination and temperature for 72 hours.

  • Growth Measurement: Measure the algal growth (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the EC50 value, which is the concentration that causes a 50% reduction in algal growth.

OECD 305: Bioaccumulation in Fish

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish, either through aqueous or dietary exposure.[7]

Step-by-Step Methodology (Aqueous Exposure): [14]

  • Uptake Phase: Expose fish to a constant, low concentration of the test substance in water for a specified period.

  • Depuration Phase: Transfer the fish to a clean water environment and monitor the elimination of the substance from their tissues.

  • Sampling: Sample fish and water at regular intervals during both phases.

  • Chemical Analysis: Analyze the concentration of the test substance in the fish tissue and water samples.

  • BCF Calculation: Calculate the BCF as the ratio of the concentration of the substance in the fish at steady-state to its concentration in the water.

G cluster_1 Environmental Risk Assessment Pathway A Chemical Release B Environmental Fate A->B Transport & Transformation C Exposure B->C Bioavailability D Effects C->D Toxicity E Risk Characterization D->E Hazard Assessment

Figure 3: Conceptual pathway for environmental risk assessment.

Conclusion and Recommendations

This comparative guide highlights the critical differences in the environmental profiles of Diethyl Propylphosphonate and representative phosphate esters. While a definitive environmental risk assessment for DEPP is hampered by a lack of experimental data, a precautionary approach is warranted based on its chemical structure.

Key Takeaways:

  • Phosphate Esters: The environmental impact of phosphate esters varies significantly with their chemical structure. Short-chain alkyl phosphate esters like TEP generally exhibit low toxicity and bioaccumulation potential. In contrast, longer-chain and aromatic phosphate esters (TBP and TPP) can be significantly more toxic to aquatic organisms.

  • Diethyl Propylphosphonate (DEPP): The presence of a stable C-P bond in DEPP suggests it may be more persistent in the environment than phosphate esters. Its low Log Pow indicates a low bioaccumulation potential. The aquatic toxicity of DEPP remains a critical data gap.

Recommendations for Researchers and Professionals:

  • Prioritize Experimental Data: For novel or less-studied compounds like DEPP, it is imperative to generate robust experimental data for biodegradability, aquatic toxicity, and bioaccumulation using standardized OECD protocols.

  • Employ a Tiered Approach: When selecting organophosphorus compounds, consider a tiered approach. Start with compounds with well-established and favorable environmental profiles, such as short-chain phosphate esters, where application requirements permit.

  • Consider Structure-Activity Relationships (SARs) with Caution: While SARs can provide initial estimates of environmental risk, they should not replace experimental data, especially for regulatory purposes.

  • Promote Green Chemistry Principles: In the development of new organophosphorus compounds, prioritize designs that incorporate features promoting biodegradability and reducing toxicity.

By integrating these considerations into the research and development process, the scientific community can contribute to the responsible use of organophosphorus compounds, minimizing their environmental footprint while harnessing their beneficial properties.

References

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  • Australian Government Department of Health. Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

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  • NIH. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. [Link]

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Safety & Regulatory Compliance

Safety

Diethyl Propylphosphonate: Proper Disposal &amp; Management Guide

This guide outlines the authoritative, compliant, and safe disposal procedures for Diethyl propylphosphonate (CAS 18812-51-6) . It is designed for laboratory personnel and safety officers requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, compliant, and safe disposal procedures for Diethyl propylphosphonate (CAS 18812-51-6) . It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Senior Application Scientist Note:

Handling organophosphonates requires a disciplined approach to chemical segregation. While Diethyl propylphosphonate is not a P-listed acute toxin, its structural similarity to bioactive organophosphorus compounds mandates that we treat it with a high margin of safety. The "Golden Rule" for this compound is strict segregation from strong oxidizers and moisture until final thermal destruction.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the physical and chemical properties of the substance.

Physicochemical Properties Table
PropertyDataOperational Implication
CAS Number 18812-51-6Use for waste manifesting and inventory tracking.[1][2]
Physical State Clear, colorless liquideasily misidentified as solvent; requires distinct labeling.[1][2]
Flash Point ~105°C - 112°CCombustible. Not a Class 3 Flammable Liquid (<60°C), but burns if heated.[1][2]
Water Solubility ~27 g/L (Moderate)Do NOT dispose of down the drain. Potential aquatic toxicity.[1][2]
Reactivity StableIncompatible with Strong Oxidizers and Strong Bases .[1][2]
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][4][5]Standard chemical resistant PPE is mandatory.[1][2]

Disposal Decision Logic (Workflow)

Do not guess. Follow this logical decision tree to determine the correct waste stream.

DisposalWorkflow Start Start: Waste Generation IsPure Is the waste pure Diethyl propylphosphonate? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No StreamA Stream A: Pure Organic Phosphonate Waste IsPure->StreamA Yes SolventType Identify Solvent Type IsMixed->SolventType Yes Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Hexane) SolventType->NonHalogenated StreamB Stream B: Halogenated Solvent Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Solvent Waste NonHalogenated->StreamC Labeling Apply Hazardous Waste Label (List Constituents %) StreamA->Labeling StreamB->Labeling StreamC->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage Vendor Hand off to EHS/Vendor for Incineration Storage->Vendor

Figure 1: Logical workflow for segregating Diethyl propylphosphonate waste streams based on mixture composition.[1][2]

Primary Disposal Protocol: Lab Packing & Incineration

The only universally accepted, compliant method for laboratory-scale disposal of Diethyl propylphosphonate is high-temperature incineration via a licensed hazardous waste vendor. [1][2]

Step-by-Step Procedure
Phase 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste may contain acidic impurities or moisture (risk of hydrolysis and corrosion).

  • Condition: Ensure the container is clean, dry, and free of incompatible residues (specifically oxidizers like nitric acid or peroxides).

Phase 2: Waste Accumulation
  • Segregation:

    • IF PURE: Collect in a dedicated container labeled "Organic Phosphonate Waste."

    • IF MIXED: If used in a reaction with solvents (e.g., Dichloromethane), dispose of the entire mixture into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated). The phosphonate is the "contaminant" in the solvent stream.

  • Funnel Safety: Use a funnel with a lid or remove the funnel immediately after pouring to prevent evaporation of co-solvents and spillage.

Phase 3: Labeling (RCRA & DOT Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Must be written out fully: "Diethyl propylphosphonate" (Do not use formulas or abbreviations like "DPP").

  • Hazards: Check "Toxic" and "Irritant." If mixed with flammable solvents, check "Ignitable."

  • RCRA Codes:

    • Pure Substance: Generally classified as Non-Regulated Chemical Waste (unless P/U listed, which this is not). However, most institutions manage it as Hazardous Waste due to aquatic toxicity.

    • Mixtures: If mixed with acetone/ethanol, use D001 (Ignitable). If mixed with chloroform, use D022 .

Phase 4: Storage & Handoff
  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture leaks.

  • Incompatibility Check: Store away from nitric acid, perchlorates, and strong bases.

  • Disposal: Contact your EHS department or licensed waste vendor (e.g., Clean Harbors, Veolia, Triumvirate) for pickup. The ultimate fate is fuel blending or incineration .

Emergency Spill Response Protocol

Scenario: You have dropped a 100mL bottle of Diethyl propylphosphonate in the lab.

  • Evacuate & Alert: Clear the immediate area. Alert colleagues.

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the spill is large or in a confined space, organic vapor respiratory protection may be required.

  • Containment:

    • Surround the spill with vermiculite , dry sand , or commercial absorbent pads .

    • Do not use sawdust (combustible).

  • Cleanup:

    • Absorb the liquid completely.

    • Scoop the contaminated absorbent into a wide-mouth HDPE jar or heavy-duty waste bag.

    • Wipe the surface with a soap/water solution (detergent aids in removing the oily residue).

  • Disposal of Debris: Label the debris container as "Debris contaminated with Diethyl propylphosphonate" and manage as hazardous waste.

Scientific Rationale: Why Not In-Lab Deactivation?

Researchers often ask if they can neutralize phosphonates using bleach or base hydrolysis in the hood.

Recommendation: DO NOT attempt in-lab chemical destruction.

  • Reasoning:

    • Incomplete Reaction: Phosphonate esters are relatively stable. Simple alkaline hydrolysis (adding NaOH) often requires heat and time to fully cleave the P-C or P-O bonds. Incomplete hydrolysis can generate intermediate acids that are still toxic or environmentally persistent.

    • Exotherm Risk: Oxidation (bleach) can be exothermic and unpredictable if impurities are present.

    • Regulatory Violation: In many jurisdictions (e.g., US EPA), treating hazardous waste in the container without a permit is a violation of RCRA regulations (unless it is part of the experimental process, i.e., "elementary neutralization").

Trust the thermal destruction method (Incineration). It guarantees the breakdown of the phosphorus-carbon bond into inorganic phosphates and CO2, which are captured by the incinerator's scrubber systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 140428: Diethyl propylphosphonate. PubChem.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Diethyl Propylphosphonate

Executive Summary & Hazard Landscape Diethyl propylphosphonate is an organophosphorus intermediate widely used in the synthesis of agrochemicals and pharmaceuticals.[1] While it does not possess the acute lethality of Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Landscape

Diethyl propylphosphonate is an organophosphorus intermediate widely used in the synthesis of agrochemicals and pharmaceuticals.[1] While it does not possess the acute lethality of Schedule 1 nerve agents (which share the phosphorus-carbon bond structure), it must be handled with a rigorous safety margin due to its status as a Class 2A Eye Irritant and Skin Irritant .

The Scientific Reality of Risk: The primary operational risk is not inhalation (due to low vapor pressure: ~0.123 mmHg at 25°C), but dermal absorption and ocular damage . Phosphonate esters are lipophilic; they penetrate the stratum corneum efficiently. Once absorbed, organophosphorus compounds can be difficult to metabolize. Therefore, the PPE strategy focuses on permeation resistance rather than just barrier presence.

Physical Properties & Safety Implications
PropertyValueOperational Implication
Boiling Point ~226°CLow volatility at RT; inhalation risk increases significantly if heated.
Flash Point ~105–113°CClass IIIB Combustible. Avoid open flames; use oil baths/mantles, not burners.
Reactivity StableIncompatible with strong oxidizers and strong bases (hydrolysis risk).
GHS Class H315, H319, H335Requires protection of mucous membranes and exposed skin.
PPE Matrix: The Defense System

Standard latex gloves are insufficient for organophosphorus esters due to rapid permeation.

A. Hand Protection (Critical Control Point)
ScenarioRecommended MaterialThicknessRationale
Splash Contact (General Lab)Nitrile (Double Gloved)≥ 0.11 mm (5 mil)Nitrile offers fair resistance to esters but degrades. Change immediately upon splash. Double gloving provides a "time buffer" for removal.
Immersion / Synthesis Butyl Rubber or Silver Shield® (Laminate) ≥ 0.3 mmEsters swell and permeate nitrile/neoprene rapidly. Laminate films provide >480 min breakthrough time for P-esters.
Tactile Precision Nitrile over Laminate N/ALaminate gloves reduce dexterity. Wear a tight-fitting nitrile glove over the laminate glove to restore grip.
B. Eye & Face Protection[2][3]
  • Mandatory: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because phosphonate vapors or aerosols can bypass side shields, causing severe conjunctival irritation.

  • High Risk (Heating/Distillation): Add a Face Shield (8-inch minimum) over goggles to prevent thermal burns and splash exposure during reflux or vacuum distillation setup.

C. Respiratory Protection[2]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Maintenance): If hood containment is breached, use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Type A, Brown band).

    • Note: P100 filters alone do not stop vapors; a combination (OV/P100) cartridge is best if aerosols are generated.

D. Body Protection[4][5]
  • Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • Transfer: Chemical-resistant apron (Rubber/PVC) during bulk transfer (>1L) to protect the torso from splashes that soak through fabric.

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation (The "Pre-Flight" Check)
  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

  • Hood Verification: Ensure sash is at the safe working height (usually 18 inches) and flow indicator is green.

  • Quench Prep: Have a container of saturated sodium bicarbonate solution nearby to neutralize minor acidic hydrolysis byproducts if a spill occurs.

Phase 2: Synthesis & Transfer
  • The Cannula Technique: Avoid open pouring. Use a cannula or positive-displacement syringe to transfer the liquid between vessels. This eliminates aerosol generation and reduces oxygen exposure.

  • Heating: If heating >60°C, ensure all joints are clipped and the condenser is active before applying heat. Phosphonate vapors are irritating to the respiratory tract (H335).[3]

Phase 3: Decontamination[6]
  • Wipe Down: Wipe all exterior surfaces of flasks with a solvent-dampened paper towel (Ethanol/Acetone) while inside the hood.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and copious water immediately. Do not use organic solvents to wash skin , as this accelerates absorption of the phosphonate.

Emergency Response & Disposal
Spill Management
  • Minor Spill (<10 mL): Absorb with vermiculite or dry sand. Collect in a sealed container. Wipe area with dilute alkaline solution (5% Sodium Carbonate) to hydrolyze residues.

  • Major Spill: Evacuate area. Personnel entering for cleanup must wear Butyl gloves and SCBA if ventilation is poor.

Disposal Protocol
  • Do NOT pour down the drain. Hydrolysis can yield phosphonic acid derivatives that persist in water systems.

  • Primary Method: Incineration in a licensed chemical waste facility equipped with a scrubber (to handle phosphorus oxides).

  • Waste Labeling: Tag as "Organic Waste - Contains Organophosphorus Compound."

Visualizing the Safety Logic

The following diagram illustrates the decision-making loop for handling Diethyl propylphosphonate, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol Start START: Task Assessment RiskCheck Is Chemical Heated or Aerosolized? Start->RiskCheck StdPPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat RiskCheck->StdPPE No (RT Liquid) HighPPE Enhanced PPE: Butyl/Laminate Gloves + Face Shield + Goggles RiskCheck->HighPPE Yes (>60°C) HoodCheck Fume Hood Check: Flow > 0.5 m/s? StdPPE->HoodCheck HighPPE->HoodCheck StopWork STOP WORK: Maintenance Required HoodCheck->StopWork Fail Handling Execute Handling: Cannula Transfer Preferred HoodCheck->Handling Pass Decon Decontamination: Wipe surfaces with EtOH Wash hands with Soap/Water Handling->Decon Disposal Disposal: Segregate for Incineration Decon->Disposal

Caption: Operational Safety Workflow for Diethyl Propylphosphonate, detailing PPE escalation triggers and mandatory engineering controls.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140428, Diethyl propylphosphonate. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Diethyl malonate (structurally similar ester handling guidance). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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